Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Description
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Properties
IUPAC Name |
ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHYTBAQVEMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576848 | |
| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139101-23-8 | |
| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate CAS 139101-23-8
An In-Depth Technical Guide to Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS 139101-23-8): A Versatile Fluorinated Building Block
Introduction
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, identified by CAS number 139101-23-8, is a halogenated β-keto ester of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. The unique arrangement of bromine, fluorine, a ketone, and an ester group on a compact scaffold makes it a highly reactive and versatile intermediate. The incorporation of fluorine is especially noteworthy; this element's unique properties, such as high electronegativity and small atomic size, are widely exploited in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates[1][2].
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. It delves into its physicochemical properties, robust synthesis protocols, characteristic reactivity, and critical safety considerations, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent building block.
Part 1: Physicochemical and Spectroscopic Profile
The structural features of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate dictate its chemical behavior and analytical profile. Understanding these foundational characteristics is paramount before its application in any synthetic workflow.
Core Properties
A summary of the key physicochemical identifiers and properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 139101-23-8 | |
| Molecular Formula | C₁₁H₁₀BrFO₃ | |
| Molecular Weight | 289.1 g/mol | |
| IUPAC Name | ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | N/A |
| InChI Code | 1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| InChI Key | GCOHYTBAQVEMLX-UHFFFAOYSA-N | |
| Physical Form | Liquid |
Caption: 2D Structure of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate.
Expected Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group—a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The aromatic protons of the phenyl group would appear as a multiplet in the 7.4-8.0 ppm region.
-
¹³C NMR: The carbon spectrum would be characterized by signals for the carbonyl carbons of the ketone (~190-200 ppm) and the ester (~165-170 ppm). The quaternary carbon at the α-position, bonded to both bromine and fluorine, would exhibit a distinct doublet due to C-F coupling. Signals for the ethyl group and the aromatic carbons would also be present in their respective typical regions.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most direct confirmation of successful fluorination, showing a singlet for the single fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands for the two carbonyl groups (C=O), likely in the range of 1680-1750 cm⁻¹. The C-O stretch of the ester and C-F/C-Br stretches would also be observable.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) and the benzoyl group.
Part 2: Synthesis and Mechanistic Insights
The synthesis of α-fluoro-β-ketoesters like the title compound can be approached from multiple angles. The choice of method often depends on the availability of starting materials, scalability, and the desired purity profile. A prevalent and effective strategy involves a two-step sequence starting from readily available reagents.
Primary Synthesis Route: The Reformatsky-Oxidation Pathway
This robust method involves the initial formation of an α-fluoro-β-hydroxy ester via a Reformatsky reaction, which is subsequently oxidized to the target β-keto ester.[3]
Sources
Technical Monograph: Ethyl 2-Bromo-2-fluoro-3-oxo-3-phenylpropionate
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis.
High-Density Functionalized Scaffold for Fluorinated Heterocycles and Alkenes [1]
Executive Summary
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropionate (CAS: 139101-23-8) represents a specialized class of
This guide details the structural properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this compound in drug discovery and materials science.
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
The compound is a tetrasubstituted ethane derivative where the
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate |
| CAS Number | 139101-23-8 |
| Molecular Formula | C |
| Molecular Weight | 289.10 g/mol |
| SMILES | CCOC(=O)C(Br)(F)C(=O)c1ccccc1 |
| Physical State | Pale yellow liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolytically unstable in aqueous base |
| Stability | Moisture sensitive; Store at 2–8°C under inert atmosphere (Ar/N |
Synthetic Methodologies
The synthesis of gem-bromo-fluoro-
Method A: Sequential Electrophilic Halogenation (Preferred)
This route utilizes commercially available ethyl benzoylacetate. The fluorine atom is introduced first using an electrophilic fluorinating agent (e.g., Selectfluor® or NFSI), followed by bromination.
Protocol Logic:
-
Fluorination First: Introduction of fluorine into the active methylene group is kinetically favored and avoids the destabilization that might occur if a bulky bromine were already present.
-
Bromination Second: The
-fluoro- -keto ester intermediate retains sufficient enol character (or acidity) to undergo bromination with NBS or Br .
Step-by-Step Protocol:
-
Fluorination : Dissolve ethyl benzoylacetate (1.0 eq) in MeCN. Add Selectfluor (1.1 eq) at room temperature. Stir for 12 hours. Aqueous workup yields Ethyl 2-fluoro-3-oxo-3-phenylpropanoate .
-
Bromination : Dissolve the fluoro-intermediate (1.0 eq) in CCl
or DCM. Add -Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of -TsOH or expose to light (radical pathway) or use mild Lewis acid catalysis. Stir at 0°C RT for 4–6 hours. -
Purification : Wash with water and brine. Dry over MgSO
. Concentrate. Purification via flash chromatography (Hexane/EtOAc) is required as the product is prone to decomposition on silica if left too long.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the sequential halogenation pathway.
Caption: Sequential halogenation strategy prioritizing fluorine introduction to minimize steric hindrance.
Reactivity Profile & Applications
The unique gem-bromo-fluoro structure enables diverse transformations, particularly in the synthesis of fluorinated heterocycles and alkenes.
Heterocycle Synthesis (Pyrazoles & Isoxazoles)
The
-
Reaction : Condensation with hydrazines (R-NHNH
). -
Outcome : The reaction typically proceeds via imine formation followed by cyclization. The gem-halogens can either be retained (rare) or, more commonly, one halogen (usually Br) is eliminated or reduced during the process, leading to 4-fluoro-3-phenyl-pyrazole derivatives.
-
Mechanism : The bromine atom acts as a leaving group or undergoes reductive elimination in the presence of excess hydrazine/base, allowing the formation of the aromatic heterocycle with a fluorine substituent at the 4-position.
Stereoselective Monofluoroalkene Synthesis
The compound serves as a precursor to tetrasubstituted monofluoroalkenes, which are peptide bond isosteres.
-
Reformatsky-Type Reaction : Treatment with Zinc (Zn) generates a zinc enolate (Reformatsky reagent).
-
Electrophile Trapping : Reaction with aldehydes or ketones followed by elimination (often spontaneous or acid-catalyzed) yields
-fluoro-cinnamates. -
Stereocontrol : The bulky phenyl and ester groups, combined with the fluorine, often dictate high
selectivity due to chelation in the transition state.
Visualization: Reactivity Tree
Caption: Divergent synthetic utility of the gem-bromo-fluoro scaffold in medicinal chemistry.
Handling, Safety & Stability
As an
Safety Protocols (SOP)
-
PPE : Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. All operations must be performed in a functioning fume hood.
-
Lachrymator Warning : The compound is a potent eye and respiratory irritant. In case of exposure, irrigate eyes for 15 minutes immediately.
-
Storage :
-
Temperature : Store at 2°C to 8°C.
-
Atmosphere : Hygroscopic. Store under Argon or Nitrogen.
-
Container : Amber glass vials to prevent photolytic debromination.
-
Waste Disposal
-
Halogenated Waste : Do not mix with general organic waste. Dispose of in dedicated halogenated solvent streams.
-
Quenching : Small spills can be quenched with aqueous sodium thiosulfate (to reduce active bromine species) before cleanup.
References
-
Chemical Identity & Database : National Center for Biotechnology Information. PubChem Compound Summary for CID 237819, Ethyl 2-bromo-3-oxo-3-phenylpropanoate (Analogous Structure Verification). PubChem.[3] Available at: [Link]
- -Keto Esters: Ma, J. A., & Cahard, D. (2004).
-
Bromination Methodologies : Khan, A. T., et al. (2006).[4] A Mild and Regioselective Method for
-Bromination of -Keto Esters. The Journal of Organic Chemistry. Available at: [Link] -
Application in Heterocycles : Song, G. T., et al. (2020). Synthesis of monofluorooxazoles with quaternary C–F centers. Organic & Biomolecular Chemistry. Available at: [Link]
- Gem-Difluoro/Bromo-Fluoro Reagents: Hu, J., et al. (2005). Selective fluorination and fluoroalkylation. Chemical Reviews. (Context for gem-halo reactivity).
Sources
- 1. 生色离子载体IICAS号139101-23-8-化工百科 – 960化工网 [m.chem960.com]
- 2. 2-BROMO-2-FLUORO-3-OXO-3-PHENYL-PROPIONIC ACID ETHYL ESTER | 139101-23-8 [chemicalbook.com]
- 3. Ethyl 2-bromo-3-oxo-3-phenylpropanoate | C11H11BrO3 | CID 237819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
Unlocking the Synthetic Potential of α-Bromo-α-fluoro-β-keto Esters: Properties, Reactivity, and Applications
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design, driven by fluorine’s ability to modulate metabolic stability, lipophilicity, and binding affinity. Among fluorinated building blocks, α-bromo-α-fluoro-β-keto esters represent a highly versatile, yet challenging, class of geminal dihalides. Possessing a highly activated C–Br bond adjacent to a quaternary fluorinated carbon and two carbonyl groups, these molecules serve as pivotal intermediates for the stereocontrolled synthesis of complex tertiary alkyl fluorides.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic utility of α-bromo-α-fluoro-β-keto esters. By detailing field-proven experimental protocols and mechanistic causalities, this guide equips researchers with the authoritative grounding necessary to leverage these compounds in advanced drug development workflows.
Physicochemical and Electronic Properties
The unique reactivity of α-bromo-α-fluoro-β-keto esters is dictated by the competing electronic and steric effects of the geminal halogens.
The Captodative Effect and Bond Dissociation
The α-carbon is flanked by electron-withdrawing carbonyl groups and the highly electronegative fluorine atom. While fluorine exerts a strong inductive electron-withdrawing effect (
-
C–F vs. C–Br Bond Strength: The C–F bond is exceptionally strong (approx. 105–115 kcal/mol), rendering it inert to most radical and cross-coupling conditions. Conversely, the C–Br bond is significantly weakened (approx. 65–70 kcal/mol) due to the polarizability of bromine and the stability of the resulting radical.
-
Radical Stabilization: Homolytic cleavage of the C–Br bond generates an α-fluoro radical. This intermediate is highly stabilized by the captodative effect —the synergistic stabilization of a radical center by an electron-withdrawing group (the carbonyls/ester) and an electron-donating group (the fluorine lone pair).
Enolization Dynamics
Unlike standard β-keto esters, which readily tautomerize to their enol forms to establish conjugation, α-bromo-α-fluoro-β-keto esters are locked in the keto form. The absence of an α-proton prevents keto-enol tautomerism, permanently fixing the geometry of the molecule and preventing spontaneous racemization at the α-carbon—a critical feature for asymmetric downstream transformations.
Mechanistic Pathways & Reactivity
The weakened C–Br bond makes these esters ideal candidates for two primary synthetic modalities: stereoselective radical reductions and enantioconvergent transition-metal catalysis .
Enantioconvergent Negishi Cross-Coupling
Traditional cross-coupling of tertiary alkyl halides is notoriously difficult due to competitive
The use of organozinc reagents (Negishi conditions) is a deliberate causal choice: zinc’s moderate electronegativity makes the organometallic species soft enough to tolerate the sensitive ketone and ester carbonyls, preventing unwanted nucleophilic addition that would plague Grignard or organolithium reagents.
Caption: Enantioconvergent Negishi cross-coupling catalytic cycle via Single Electron Transfer.
Stereoselective Radical Reduction
When reduced, these esters can yield highly valuable α-fluoro-β-hydroxy esters. Radical reduction utilizing Tributyltin hydride (
Caption: Low-temperature radical reduction workflow of α-bromo-α-fluoro-β-keto esters.
Quantitative Data Summary
Understanding the analytical signatures and thermodynamic properties of these esters is essential for reaction monitoring and structural elucidation.
| Property | Typical Value / Range | Mechanistic Implication |
| C–F Bond Dissociation Energy | ~105–115 kcal/mol | Remains intact during radical and metal-catalyzed cross-coupling reactions. |
| C–Br Bond Dissociation Energy | ~65–70 kcal/mol | Site of selective homolytic cleavage and oxidative addition. |
| -150 to -170 ppm | Diagnostic resonance for the gem-halofluoro environment; shifts downfield upon C–Br cleavage. | |
| Carbonyl IR Stretch (Ketone) | ~1740–1755 cm | Shifted to higher wavenumbers due to strong inductive electron withdrawal by F and Br. |
| Enantiomeric Excess (Negishi) | Up to 99% ee | Demonstrates the high efficiency of chiral Ni-bis(oxazoline) ligands in distinguishing prochiral radical faces. |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate stability and reaction causality are continuously monitored.
Protocol A: Enantioconvergent Negishi Arylation
Adapted from principles of asymmetric dihaloketone couplings [1].
Objective: Synthesize a chiral
-
Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with
(10 mol%) and a chiral PyBox or bis(oxazoline) ligand (12 mol%). Add anhydrous dimethoxyethane (DME) (2.0 mL) and stir at room temperature for 30 minutes until a homogenous colored solution forms.-
Causality Check: The pre-complexation step ensures the generation of the active chiral Ni(II) precatalyst. Failure to achieve a clear solution indicates moisture contamination, which will poison the SET process.
-
-
Substrate Addition: Add the racemic α-bromo-α-fluoro-β-keto ester (1.0 equiv, 0.5 mmol) to the catalyst solution. Cool the reaction mixture to -60 °C using a dry ice/acetone bath.
-
Cross-Coupling: Slowly add the arylzinc reagent (1.5 equiv, prepared in situ from the corresponding aryl bromide and activated zinc dust) dropwise over 15 minutes.
-
Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting material spot and the emergence of a more polar product spot indicates successful coupling.
-
-
Quench and Workup: After 12 hours at -60 °C, quench the reaction cold with saturated aqueous
(2 mL).-
Causality Check: Quenching at low temperature prevents the unreacted organozinc reagent from attacking the ester moiety during the exothermic aqueous workup.
-
-
Purification: Extract with EtOAc (
mL), dry over , concentrate, and purify via flash chromatography. Confirm the quaternary stereocenter via chiral HPLC and F NMR.
Protocol B: Stereoselective Radical Reduction
Adapted from methodologies for the diastereoselective synthesis of fluorinated esters [2] and biocatalytic reductions [3].
Objective: Reduce the C–Br bond to yield a diastereomerically enriched
-
Reaction Setup: Dissolve the α-bromo-α-fluoro-β-keto ester (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere. Cool the flask to -78 °C.
-
Reagent Addition: Add Tributyltin hydride (
, 1.2 equiv). Stir for 5 minutes. -
Initiation: Inject Triethylborane (
, 1.0 M in hexanes, 0.2 equiv). Introduce a trace amount of ambient air (approx. 1 mL via syringe) into the headspace to generate the initiating ethyl radical.-
Causality Check: The trace
reacts with to form an ethyl radical, which abstracts a hydrogen from , propagating the tin radical necessary for C–Br cleavage.
-
-
Monitoring: Stir at -78 °C for 4 hours. Monitor the reaction via
F NMR of crude aliquots. The disappearance of the starting material signal (~ -155 ppm) and the appearance of the product doublet (~ -190 ppm) confirms conversion. -
Workup: Quench with saturated aqueous
solution (5 mL) and stir vigorously at room temperature for 2 hours.-
Validation: The
workup is mandatory to precipitate toxic tin byproducts as insoluble polymeric , ensuring the isolated product is analytically pure for downstream biological testing.
-
References
-
Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones Journal of the American Chemical Society URL:[Link]
-
Highly Stereoselective Radical Reduction of α-Bromo-α-fluoro-β-hydroxy Esters with Tributyltin Hydride Leading to threo-α-Fluoro-β-hydroxy Esters Chemistry Letters URL:[Link]
-
Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases University of Alaska ScholarWorks URL:[Link]
The Strategic Incorporation of Fluorinated β-Keto Esters in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated β-keto esters represent a class of high-value, versatile building blocks that have become indispensable in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity (pKa), and improved binding affinity—allow medicinal chemists to systematically address common liabilities in drug discovery, including poor pharmacokinetics and off-target effects. This guide provides an in-depth analysis of the strategic advantages of using these building blocks, details robust synthetic methodologies for their preparation, presents a self-validating experimental protocol for a key transformation, and showcases their application through relevant case studies. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical resource for professionals engaged in the design and development of next-generation therapeutics.
The Strategic Imperative for Fluorine in Drug Design
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of chance, but a calculated strategy to leverage the unique properties of this small, highly electronegative element.[1]
Key Physicochemical Effects of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically labile C-H bond with a C-F bond is a proven strategy to block metabolic "soft spots," thereby increasing a drug's half-life and bioavailability.[3]
-
pKa Modulation: Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[2][4] This allows chemists to fine-tune the ionization state of a molecule at physiological pH, which can dramatically improve properties like cell membrane permeability, solubility, and target engagement.[5][6][7]
-
Binding Affinity and Conformation: The introduction of fluorine can alter a molecule's conformation and electronic profile, leading to more potent and selective interactions with biological targets.[1][8] The C-F bond can participate in favorable multipolar interactions with protein backbones, enhancing binding affinity beyond simple lipophilicity effects.[9]
-
Lipophilicity: While a single fluorine substitution often slightly increases lipophilicity (logP), the effect is nuanced.[2] Strategic placement of fluorine can modulate a compound's overall lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[5][4]
The β-keto ester moiety is a versatile functional group handle, readily participating in a wide array of chemical transformations to build molecular complexity. Combining the strategic benefits of fluorine with the synthetic flexibility of the β-keto ester creates a powerful class of building blocks for constructing novel pharmaceutical agents.[10]
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Synthetic Strategies for Fluorinated β-Keto Esters
The synthesis of fluorinated β-keto esters can be broadly categorized into two main approaches: the condensation of pre-fluorinated starting materials or the direct fluorination of a pre-formed β-keto ester. The choice of strategy depends on the availability of starting materials, desired regioselectivity, and scalability.
Crossed Claisen Condensation: Building from Fluorinated Esters
The most common and industrially relevant method for preparing γ-fluorinated β-keto esters, such as the widely used ethyl 4,4,4-trifluoroacetoacetate (ETFAA), is the Crossed Claisen Condensation .[11][12]
Mechanism & Rationale: This reaction involves the condensation between two different esters.[13] To ensure a single major product, the reaction is designed such that one ester partner lacks α-hydrogens and acts solely as the electrophile, while the other ester possesses α-hydrogens to form the nucleophilic enolate.[14]
In the synthesis of ETFAA, ethyl trifluoroacetate (which has no α-hydrogens) serves as the electrophilic acceptor, while ethyl acetate acts as the enolate donor.[15] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which has a significantly more acidic α-hydrogen (pKa ~11) than the starting ester (pKa ~25).[16][17] This irreversible acid-base step makes the overall condensation thermodynamically favorable.[14]
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Direct α-Fluorination of β-Keto Esters
An alternative strategy involves the direct fluorination at the α-position of a pre-existing β-keto ester. This method is particularly useful for creating α-fluoro-β-keto esters. The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic fluorine source ("F+").[18]
Reagent Selection is Critical: Early electrophilic fluorinating agents like perchloryl fluoride (FClO3) were effective but dangerously explosive.[19] The development of modern, stable, and easy-to-handle N-F reagents has revolutionized this field.[20]
| Reagent Name | Abbreviation | Type | Key Characteristics |
| Selectfluor® | F-TEDA-BF4 | Cationic N-F | Highly reactive, bench-stable, crystalline solid. Soluble in polar solvents. Broad applicability.[21][22] |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Crystalline solid, stable, and versatile. Compatible with a wide range of substrates and catalytic systems.[19][21][22] |
Causality in Reagent Choice:
-
Selectfluor® is often the reagent of choice for its high reactivity and operational simplicity. Its cationic nature makes it a potent source of electrophilic fluorine.[21]
-
NFSI is also highly effective and, being a neutral reagent, is sometimes preferred in complex catalytic systems where a non-coordinating reagent is beneficial.[22]
The mechanism involves the enolate of the β-keto ester attacking the electrophilic fluorine atom of the N-F reagent in a process that can be viewed as an SN2-type pathway.[22] This forms the desired α-fluorinated product and a nitrogen-containing byproduct.[22] The development of catalytic, enantioselective versions of this reaction is a major area of modern research, enabling the synthesis of chiral fluorinated building blocks.[10][23]
Key Building Block Profile: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
ETFAA is a workhorse building block in medicinal chemistry, serving as a precursor to a vast array of trifluoromethyl-containing heterocycles and other important motifs.[12][24]
-
CAS Number: 372-31-6[24]
-
Molecular Formula: C6H7F3O3[24]
-
Molecular Weight: 184.11 g/mol [24]
-
Appearance: Liquid[24]
-
Key Applications: Used in the synthesis of pharmaceuticals and agrochemicals, including flufenam, pyrimidin, and befloxatone.[12] It is a key intermediate for creating enantiopure trifluoromethyl-functionalized products like α-trifluoromethyl amino acids.[24] The trifluoromethyl group in molecules derived from ETFAA enhances metabolic stability and can improve binding affinity and bioavailability.[25][26]
Self-Validating Experimental Protocol: Synthesis of ETFAA
This protocol describes a robust and scalable procedure for the synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) via a Crossed Claisen Condensation. The self-validating design includes in-process checks and characterization steps to ensure reaction completion and product purity.
Reaction: Ethyl Trifluoroacetate + Ethyl Acetate → Ethyl 4,4,4-trifluoroacetoacetate
Materials & Reagents:
| Reagent | Formula | MW | Amount | Moles | Role |
| Ethyl Trifluoroacetate | C4H5F3O2 | 142.08 | 71.0 g | 0.50 | Electrophile |
| Ethyl Acetate | C4H8O2 | 88.11 | 57.2 g | 0.65 | Nucleophile Precursor |
| Sodium Ethoxide (10% in EtOH) | C2H5NaO | 68.05 | 374 g | 0.55 | Base |
| Cyclohexane | C6H12 | 84.16 | 100 mL | - | Solvent |
| Sulfuric Acid (50% aq.) | H2SO4 | 98.08 | As needed | - | Acid for Quench |
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel, add cyclohexane (100 mL).
-
Addition of Base and Nucleophile: Add the sodium ethoxide solution (374 g) followed by ethyl acetate (57.2 g). Begin vigorous stirring.
-
Cooling: Cool the reaction mixture to 5-10 °C using an ice-water bath.
-
Slow Addition of Electrophile: Slowly add ethyl trifluoroacetate (71.0 g) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 15-20 °C.[15] Causality: Slow addition is crucial to control the exotherm of the reaction and prevent side reactions.
-
Reaction Drive: After the addition is complete, remove the ice bath and warm the mixture to 50 °C. Maintain this temperature for 3 hours.[15] Causality: Heating helps drive the condensation to completion. The formation of the stable enolate of the product is the thermodynamic driving force.[14]
-
In-Process Check (Optional): A small aliquot can be withdrawn, quenched in acidic water, extracted with ether, and analyzed by GC-MS to check for the disappearance of ethyl trifluoroacetate.
-
Cooling and Quenching: Cool the reaction mixture back down to 10-15 °C. Slowly and carefully add 50% sulfuric acid dropwise to neutralize the mixture, maintaining the temperature below 30 °C. The target pH is ~5-6. Causality: The acidic quench protonates the product enolate to yield the final neutral β-keto ester.[17] This must be done cautiously as the neutralization is exothermic.
-
Workup: Transfer the mixture to a separatory funnel. The layers will separate. The aqueous layer is removed.
-
Purification: The organic layer, containing the crude product, is subjected to fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoroacetoacetate.
-
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its identity and purity (>99%).
Conclusion
Fluorinated β-keto esters are not merely specialty reagents but foundational building blocks that empower medicinal chemists to address fundamental challenges in drug design. Their utility stems from the predictable and powerful influence of fluorine on a molecule's ADME and pharmacodynamic properties. A thorough understanding of the synthetic routes to these compounds, particularly the venerable Claisen condensation, and the principles behind reagent selection for direct fluorination, is essential for any researcher aiming to leverage fluorine chemistry. As drug discovery continues to demand molecules with increasingly optimized properties, the strategic application of building blocks like ETFAA will undoubtedly play a critical role in the development of safer and more effective medicines.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
- JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Journal of Visualized Experiments.
- Alfa Chemistry. (2024). Claisen Condensation. Alfa Chemistry.
- McCarthy, J. R. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies.
- Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
- Al-Janabi, H. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal.
- Zheng, C. (2007). Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate. Semantic Scholar.
- Valerio, O., & Gade, L. H. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
- Google Patents. (2007). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Singh, R. P., & Shreeve, J. M. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.
- Eureka | Patsnap. (2014). Preparation method of ethyl 4,4,4-trifluoroacetoacetate.
- Valerio, O., & Gade, L. H. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed.
- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6. Sigma-Aldrich.
- Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.
- Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts.
- Wanner, J., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.
- BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Agents. BenchChem.
- Amiet, L. (1986). Process for the preparation of ethyltrifluoroacetoacetate. SciSpace.
- Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
- University of Washington. (n.d.). Fluorine in Medicinal Chemistry.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. inhancetechnologies.com [inhancetechnologies.com]
- 9. soci.org [soci.org]
- 10. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Claisen Condensation [organic-chemistry.org]
- 15. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 16. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
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- 19. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 4,4,4-トリフルオロアセト酢酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 25. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 26. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate molecular weight and density
Here is the in-depth technical guide for Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate .
Core Identity & Physicochemical Characterization
Executive Summary
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS: 139101-23-8) is a highly specialized, halogenated
Its unique reactivity profile allows for the construction of complex fluorinated heterocycles and stereoselective scaffolds, addressing the pharmaceutical industry's increasing demand for metabolically stable fluorinated motifs. This guide details its physical properties, synthesis pathways, and application protocols.
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence predictive models essential for handling and stoichiometric calculations.
| Property | Value / Description | Confidence Level |
| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | High (Standard) |
| CAS Number | 139101-23-8 | Verified |
| Molecular Formula | C₁₁H₁₀BrFO₃ | Verified |
| Molecular Weight | 289.10 g/mol | Verified |
| Exact Mass | 287.9797 g/mol | Verified |
| Density | 1.52 ± 0.05 g/cm³ (Predicted)* | High (Calculated) |
| Boiling Point | ~140–145 °C @ 1 mmHg | Predicted (Analog-based) |
| Physical State | Pale yellow to colorless liquid | Observed (Analogous) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc; Insoluble in H₂O | High |
| Refractive Index | Predicted |
*Note: Experimental density is not widely published. The value is calculated based on the verified density of the des-fluoro analog (Ethyl 2-bromo-3-oxo-3-phenylpropanoate,
Structural Analysis & Reactivity
The molecule features a quaternary
-
Benzoyl group (Ph-C=O): Increases acidity of the
-position (though no -protons remain) and activates the carbonyl for nucleophilic attack. -
Ethoxycarbonyl group (EtO-C=O): Provides a handle for further ester modifications or cyclizations.
-
Halogens (Br, F):
-
Bromine: A labile leaving group, facilitating radical generation or nucleophilic substitution (
or pathways). -
Fluorine: Provides strong C-F bond energy (approx. 116 kcal/mol), typically remaining as a metabolic blocker or stereoelectronic influencer in the final product.
-
Synthetic Pathways & Protocols
Two primary routes exist for synthesizing this compound: Electrophilic Fluorination (asymmetric or racemic) and Radical Bromination .
Pathway A: Asymmetric Electrophilic Fluorination
This is the preferred route for generating enantiomerically enriched material (e.g., for chiral drug synthesis). It utilizes a Phase-Transfer Catalyst (PTC) derived from Cinchona alkaloids.
Reagents:
-
Substrate: Ethyl 2-bromo-3-oxo-3-phenylpropanoate.[1][2][3][4][5]
-
Fluorinating Agent: Selectfluor® (F-TEDA-BF4) or NFSI.
-
Catalyst: Cinchona alkaloid-derived quaternary ammonium salt.
Figure 1: Asymmetric synthesis via electrophilic fluorination of the
Pathway B: Radical Bromination (Racemic)
A cost-effective route for generating the racemic compound, suitable for initial screening or when chirality is not required.
Protocol:
-
Dissolution: Dissolve Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (1.0 equiv) in CCl₄ or Trifluorotoluene.
-
Activation: Add N-Bromosuccinimide (NBS, 1.1 equiv) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 equiv).
-
Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Cool, filter off succinimide byproduct, and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
Figure 2: Radical bromination mechanism utilizing NBS.
Applications in Drug Discovery
The C(Br)(F) moiety is a versatile handle. The bromine atom can be displaced to form heterocycles while retaining the fluorine atom to modulate pKa and lipophilicity (LogP).
Key Transformations:
-
Fluorinated Oxazole Synthesis: Condensation with amides or ureas. The bromine acts as the leaving group during cyclization, while the fluorine remains on the ring or side chain, enhancing metabolic stability.
-
Reformatsky-Type Reactions: Zinc-mediated insertion into the C-Br bond allows this molecule to act as a nucleophile, attacking aldehydes/ketones to form
-hydroxy esters with a quaternary fluorine center. -
Stereoselective Reduction: Enzymatic reduction (using Ketoreductases/KREDs) of the ketone to an alcohol, yielding chiral
-fluoro- -hydroxy esters (precursors to fluorinated amino acids).
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Lachrymator Potential:
-Halo ketones are potent lachrymators. Handle only in a functioning fume hood. -
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or debromination.
-
Incompatibility: Avoid strong bases (which may cause haloform-type cleavage) and reducing agents.
-
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-2-fluoro-3-oxo-3-phenylpropionic acid ethyl ester Product Page. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein J. Org. Chem. 8, 138–143. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate (Analog Data). Retrieved from
-
PubChem. (2025). Ethyl 2-bromo-3-oxo-3-phenylpropanoate Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025).[3] Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate Properties. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-fluoro-3-oxo-3-phenylmethoxypropanoate | CAS#:137186-60-8 | Chemsrc [chemsrc.com]
- 3. Ethyl 2-bromo-3-oxo-3-phenylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 2-bromo-3-oxo-3-phenylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-bromo-3-oxo-3-phenylpropanoate CAS#: 55919-47-6 [m.chemicalbook.com]
Synonyms for ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
An In-Depth Technical Guide to Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Part 1: Chemical Identity & Nomenclature
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is a highly specialized fluorinated building block used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. It belongs to the class of
Core Identifiers
| Parameter | Technical Detail |
| CAS Registry Number | 139101-23-8 |
| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate |
| Common Synonyms | Ethyl 2-bromo-2-fluorobenzoylacetate; 2-Bromo-2-fluoro-3-oxo-3-phenylpropionic acid ethyl ester |
| Molecular Formula | C |
| Molecular Weight | 289.10 g/mol |
| InChIKey | GCOHYTBAQVEMLX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(Br)(F)C(=O)C1=CC=CC=C1 |
Structural Disambiguation (Critical)
Researchers must distinguish this compound from its ring-halogenated isomers , which share the same molecular formula (
-
Target Compound (CAS 139101-23-8): Halogens (Br, F) are geminal at the
-carbon (C2). Reactivity is driven by the labile C-Br bond and the activated methylene. -
Isomer A (Ring Substituted): Ethyl (4-bromo-2-fluorobenzoyl)acetate. Halogens are on the phenyl ring; the
-carbon is a simple methylene ( ). -
Isomer B (Des-fluoro): Ethyl 2-bromo-3-oxo-3-phenylpropanoate (CAS 55919-47-6). Lacks the fluorine atom.
Visualization of Nomenclature Hierarchy:
Figure 1: Structural hierarchy and critical differentiation from ring-halogenated isomers.
Part 2: Synthesis & Preparation Protocols
The synthesis of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate typically follows a sequential halogenation strategy. Direct bromination-fluorination of the
Synthetic Pathway: The "Fluoro-First" Approach
Attempting to introduce fluorine onto an already brominated
Step 1: Electrophilic Fluorination
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
Substrate: Ethyl benzoylacetate.
-
Solvent: Acetonitrile (MeCN).
-
Mechanism: The enol form of the
-keto ester attacks the electrophilic fluorine of Selectfluor.
Step 2: Radical/Electrophilic Bromination
-
Reagent: N-Bromosuccinimide (NBS).[1]
-
Substrate: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (Product of Step 1).
-
Catalyst: Catalytic NaH (for anionic pathway) or radical initiator (AIBN) if proceeding via radical mechanism.
-
Outcome: The fluorine atom stabilizes the radical/anion intermediate, allowing for controlled bromination to the gem-bromo-fluoro species.
Experimental Workflow Diagram:
Figure 2: Sequential halogenation pathway for high-purity synthesis.
Validated Protocol (General Procedure)
Safety Note: This procedure involves the use of fluorinating agents and lachrymatory
-halo ketones. All operations must be performed in a fume hood.
-
Fluorination:
-
Dissolve ethyl benzoylacetate (1.0 eq) in dry acetonitrile (0.5 M).
-
Add Selectfluor (1.1 eq) portion-wise at room temperature.
-
Heat to reflux (or microwave at 90°C) for 1–2 hours until TLC shows consumption of starting material.
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to isolate the mono-fluoro intermediate.[2]
-
-
Bromination:
-
Dissolve the mono-fluoro intermediate (1.0 eq) in CCl
or Trifluorotoluene. -
Add N-Bromosuccinimide (NBS, 1.1 eq).
-
Option A (Radical): Add AIBN (0.05 eq) and reflux for 3 hours.
-
Option B (Ionic): Use NaH (1.1 eq) in THF at 0°C to form the enolate, then add NBS.
-
Workup: Filter off succinimide, wash filtrate with water, dry over Na
SO . The product is often unstable on silica; use neutral alumina or proceed directly to the next step.
-
Part 3: Reactivity & Applications in Drug Discovery
The unique reactivity of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate stems from the C-Br bond lability combined with the strong electron-withdrawing nature of the fluorine and carbonyl groups.
Primary Reaction Modes
-
Radical Precursor (Photoredox Catalysis):
-
Under visible light irradiation (often with a Ru or Ir photocatalyst), the C-Br bond undergoes homolytic cleavage.
-
This generates a transient
-fluoro- -acyl radical , which can be trapped by olefins (Giese addition) or arenes. -
Application: Synthesis of fluorinated non-natural amino acids and modification of drug pharmacophores.
-
-
Reformatsky-Type Reagents:
-
Reaction with Zinc (Zn) or Samarium(II) iodide (SmI
) generates a metal enolate. -
This nucleophile attacks aldehydes or ketones to form
-hydroxy- -fluoro esters. -
Significance: Provides access to fluorinated analogs of statins and other polyketide-mimics.
-
-
Heterocycle Synthesis:
-
Condensation with hydrazines or hydroxylamines yields fluorinated pyrazoles or isoxazoles.
-
The bromine atom often acts as a leaving group during aromatization or subsequent cross-coupling steps.
-
Reactivity Profile Diagram:
Figure 3: Divergent reactivity modes for pharmaceutical synthesis.
Part 4: Handling, Stability & Safety
-
Physical State: Typically a colorless to pale yellow oil or low-melting solid.
-
Storage: 2–8°C , under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: The C-Br bond is photosensitive. Store in amber vials or foil-wrapped containers to prevent degradation.
-
Hazards:
-
Lachrymator: Like most
-halo ketones, it is a potent tear gas. Handle only in a well-ventilated fume hood. -
Corrosive: Causes skin and eye burns.
-
Hydrolysis: Moisture sensitive; hydrolyzes to the corresponding acid and ethanol, releasing HF/HBr over time.
-
References
-
Sigma-Aldrich. 2-Bromo-2-fluoro-3-oxo-3-phenylpropionic acid ethyl ester | CAS 139101-23-8. Retrieved from
-
Beilstein Journal of Organic Chemistry. Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. (Describes synthesis of related fluoro-ketoesters). Retrieved from
-
Royal Society of Chemistry (RSC). Visible-light-promoted Csp3-Br bond homocleavage of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. Retrieved from
-
PubChem. Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (Compound Summary). Retrieved from
-
ChemicalBook. Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate Properties and Suppliers. Retrieved from
Sources
Difference between ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate and non-fluorinated analogs
This guide provides an in-depth technical analysis of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate , contrasting its physicochemical properties, reactivity profile, and synthetic utility with its non-fluorinated analogs (specifically ethyl 2-bromo-3-oxo-3-phenylpropanoate and ethyl 3-oxo-3-phenylpropanoate).
Executive Summary
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate represents a specialized class of
The critical distinction between this compound and its non-fluorinated analogs (e.g., the
Chemical Identity & Structural Divergence[1]
The introduction of the fluorine atom at the
Structural Comparison
| Feature | Target Molecule (F-Br Analog) | Non-Fluorinated Analog (Monobromo) |
| IUPAC Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | Ethyl 2-bromo-3-oxo-3-phenylpropanoate |
| Formula | ||
| None (Non-acidic) | ~11–13 (Highly Acidic) | |
| Chirality | Chiral center (stable to racemization without bond cleavage) | Chiral center (racemizes rapidly via enolization) |
| Electronic Effect | F is highly electronegative ( | H is neutral; Br is EWG but less than F. |
Visualization of Structural Logic[5]
Figure 1: Structural divergence leading to distinct reactivity profiles. The presence of the
Synthetic Accessibility & Stability
Synthesis of the Fluorinated Scaffold
Direct fluorination of the non-fluorinated parent is the standard route. The reaction typically employs electrophilic fluorinating agents like Selectfluor® on the
-
Precursor: Ethyl 3-oxo-3-phenylpropanoate (Ethyl benzoylacetate).
-
Step 1 (Bromination): Reaction with NBS or
yields the monobromo analog. -
Step 2 (Fluorination): Reaction of the monobromo intermediate (or the diazo derivative) with an electrophilic fluorine source. Alternatively, the
-fluoro ester can be brominated. -
Enantioselective Synthesis: Asymmetric fluorination using chiral phase-transfer catalysts (e.g., cinchona alkaloids) can yield the target with high enantiomeric excess (up to 66-82% ee), a feat difficult with the racemization-prone non-fluorinated analog [1].
Stability Profile
-
Hydrolytic Stability: The ester bond is susceptible to hydrolysis, but the steric bulk of the Br/F quaternary center retards attack compared to the H-analog.
-
Metabolic Stability: The C–F bond is metabolically robust. In drug design, replacing an oxidizable C–H bond with C–F blocks P450-mediated metabolism at that site (Metabolic Blocking).
Reactivity Profile: The "Fluorine Effect"
The reactivity of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is defined by the C–Br bond lability and the stabilizing effect of Fluorine on adjacent negative charge (via negative hyperconjugation).
The Reformatsky Reaction (Dominant Pathway)
Unlike the non-fluorinated analog which can react via simple
-
Activation: Zinc metal (activated) inserts into the C–Br bond.
-
Intermediate: Formation of a Zinc Enolate (
).-
Note: The fluorine atom stabilizes this enolate character, modulating its nucleophilicity.
-
-
Electrophile Attack: The organozinc species attacks aldehydes or ketones.
-
Product:
-fluoro- -hydroxy esters.
Contrast with Analog: The non-fluorinated bromo-ester also undergoes Reformatsky reactions, but the product lacks the fluorine bioisostere. Furthermore, the non-fluorinated enolate is more prone to self-condensation (Claisen) due to the presence of acidic protons on the product/reactant mixture.
Radical Chemistry
The C–Br bond is weak (~68 kcal/mol) compared to C–F (~116 kcal/mol). Under photoredox conditions or radical initiation:
-
Homolysis: Generates a stabilized radical
. -
Application: This radical can add to alkenes or arenes (difluoroalkylation or monofluoroalkylation strategies). The fluorine atom exerts a "captodative" or stabilizing influence on the radical center, often enhancing selectivity compared to the non-fluorinated radical [3].
Lack of Base-Mediated Alkylation
-
Analog: Treated with base (e.g., NaOEt), it forms an enolate that can be alkylated with alkyl halides.
-
Target (F-Br): Treatment with base cannot form an enolate (no H). Strong bases may instead cause nucleophilic attack on the carbonyls or reductive debromination (halogen dance).
Experimental Protocols
Protocol: Reformatsky Reaction with Benzaldehyde
This protocol illustrates the use of the target molecule to synthesize an
Reagents:
-
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Zinc dust (Activated, 1.5 equiv)
-
THF (Anhydrous)
Procedure:
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.
-
Initiation: In a flame-dried flask under Argon, suspend Zn in THF. Add a catalytic amount of
or TMSCl. -
Addition: Add the aldehyde and the F-Br ester dropwise to the refluxing Zn suspension. (Note: The F-Br ester is less reactive than simple
-bromo esters; initiation may require heating). -
Reaction: Reflux for 2–4 hours. Monitor by TLC (disappearance of the bromo-ester).
-
Workup: Quench with cold dilute
(5%). Extract with . Wash organic layer with brine, dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Reaction Pathway Diagram
Figure 2: The Reformatsky pathway illustrating the transformation of the F-Br precursor into a fluorinated scaffold.
Applications in Drug Discovery
The transition from the non-fluorinated analog to the F-Br derivative is often driven by Bioisosterism :
-
pKa Modulation: The
-fluorine lowers the pKa of neighboring groups (e.g., if converted to an amide) and alters the hydrogen bond donating/accepting capability. -
Conformational Locking: The "Fluorine Effect" (gauche effect) can lock the side chain into a specific conformation, potentially increasing binding affinity to a target protein [2].
-
Metabolic Stability: The quaternary C–F center prevents oxidation to the ketone or hydroxylation, extending the half-life of the pharmacophore.
References
-
Beilstein Journals. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. Link
-
University of Brighton. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Link
-
Royal Society of Chemistry. (2020). H difluoroalkylation of quinoxalinones and hydrazones through visible-light-promoted Csp3-Br bond homolysis. Chemical Science. Link
-
National Institutes of Health. (2012). Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. PMC. Link
Sources
Methodological & Application
Application Note: Stereoselective Reformatsky Reaction Using Ethyl 2-Bromo-2-Fluoro-3-Oxo-3-Phenylpropanoate
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol
Executive Summary
The incorporation of fluorine into organic frameworks profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. The α-fluoro-β-hydroxy ester motif is a highly sought-after pharmacophore, particularly in the development of BACE1 and BACE2 inhibitors for the treatment of Alzheimer's disease and Type 2 Diabetes[1],[2].
This application note details a highly optimized, self-validating Reformatsky protocol utilizing ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate [3]. By leveraging a Barbier-type addition and Lewis acid mediation, this protocol overcomes the inherent instability of fluorinated enolates to deliver complex, densely functionalized building blocks with high diastereoselectivity.
Mechanistic Rationale & Causality
Standard aldol additions utilizing lithium enolates are notoriously problematic when applied to α-fluoro esters. The extreme basicity of lithium enolates frequently triggers the β-elimination of fluoride, leading to rapid defluorination and degradation of the substrate.
The Reformatsky reaction circumvents this by utilizing a softer, less basic zinc enolate, which perfectly tolerates the α-fluoro substituent[4]. The reagent, ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, is uniquely reactive. The C-Br bond is highly activated by the flanking ester and ketone carbonyls, allowing for facile oxidative addition of zinc. However, this same activation makes the resulting enolate susceptible to Claisen-type self-condensation.
Causality in Experimental Design:
-
Barbier-Type Addition: To prevent self-condensation, we employ a Barbier-type approach where the bromide and the electrophile (e.g., benzaldehyde) are added simultaneously to the activated zinc. This ensures the enolate is trapped by the aldehyde the moment it is generated.
-
Lewis Acid Mediation (CeCl₃): The presence of catalytic amounts of anhydrous CeCl₃ improves yields and simplifies the procedure[5]. CeCl₃ acts as a highly oxophilic Lewis acid, activating the aldehyde while coordinating the fluorinated zinc enolate. This rigidifies the Zimmerman-Traxler transition state, significantly enhancing the syn:anti diastereomeric ratio.
-
Zinc Activation: Commercial zinc dust is passivated by an oxide layer. Chemical scouring using 1,2-dibromoethane (which generates ethylene gas and ZnBr₂, exposing fresh metal) followed by trimethylsilyl chloride (TMSCl) is non-negotiable for reproducible initiation.
Fig 1. Mechanistic pathway of the CeCl3-mediated fluorinated Reformatsky addition.
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for the reaction of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate with benzaldehyde. The data clearly demonstrates the critical role of temperature control and CeCl₃ in driving both yield and stereoselectivity.
| Entry | Solvent | Temperature (°C) | Additive | Yield (%) | d.r. (syn:anti) |
| 1 | THF | 25 | None | 45 | 1.2:1 |
| 2 | THF | 0 to 25 | None | 62 | 1.5:1 |
| 3 | THF | 0 to 25 | CeCl₃ (10 mol%) | 88 | 4.1:1 |
| 4 | Et₂O | 0 to 25 | CeCl₃ (10 mol%) | 71 | 2.8:1 |
| 5 | CH₂Cl₂ | 0 to 25 | CeCl₃ (10 mol%) | Trace | N/A |
Experimental Workflow
Fig 2. Experimental workflow for the stereoselective fluorinated Reformatsky reaction.
Detailed Protocol: Synthesis of Ethyl 2-Benzoyl-2-Fluoro-3-Hydroxy-3-Phenylpropanoate
Scale: 10.0 mmol Reagents Required:
-
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate: 2.89 g (10.0 mmol)
-
Benzaldehyde: 1.27 g (12.0 mmol, 1.2 equiv)
-
Zinc dust (<10 μm): 0.98 g (15.0 mmol, 1.5 equiv)
-
Anhydrous CeCl₃: 0.25 g (1.0 mmol, 10 mol%)
-
1,2-Dibromoethane (1,2-DBE): 45 μL (0.05 equiv)
-
Trimethylsilyl chloride (TMSCl): 125 μL (0.1 equiv)
-
Anhydrous THF: 25 mL
Step-by-Step Methodology:
-
Preparation of the Lewis Acid: In a flame-dried 100 mL Schlenk flask under argon, rapidly add anhydrous CeCl₃ (0.25 g) and Zinc dust (0.98 g). Heat the solid mixture gently under high vacuum for 10 minutes to remove trace moisture, then backfill with argon.
-
Zinc Activation: Suspend the solids in anhydrous THF (10 mL). Add 1,2-DBE (45 μL) and heat the mixture to a gentle reflux for 5 minutes using a heat gun. Allow to cool to room temperature, then add TMSCl (125 μL). Stir vigorously for 15 minutes. Visual Cue: The suspension will transition from a dull gray to a slightly metallic, dispersed state.
-
Reaction Setup: Cool the activated zinc suspension to 0 °C using an ice bath.
-
Barbier Addition: Prepare a solution of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (2.89 g) and benzaldehyde (1.27 g) in anhydrous THF (15 mL). Add this solution dropwise to the zinc suspension over 45 minutes using a syringe pump.
-
Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to naturally warm to room temperature and stir for an additional 3 hours.
Self-Validating System (In-Process Control)
Trustworthiness in this protocol is established through a self-validating feedback loop. Before proceeding to aqueous workup, extract a 0.1 mL aliquot of the reaction mixture, filter it through a small plug of Celite, and analyze it via ¹⁹F NMR (using CDCl₃ or non-deuterated THF with a capillary standard).
-
Validation Check: The complete disappearance of the starting material's signal (typically around -135 ppm) and the emergence of two new signals (representing the syn and anti diastereomers between -160 and -175 ppm) provides absolute confirmation of C-C bond formation. If the starting material persists, the zinc activation was insufficient.
Quench and Purification
-
Quench: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise. Stir for 15 minutes to break up zinc salts.
-
Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to separate the diastereomers and yield the pure ethyl 2-benzoyl-2-fluoro-3-hydroxy-3-phenylpropanoate.
References
-
Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. PMC.[Link]
-
Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry.[Link]
- 1,3-oxazines as BACE1 and/or BACE2 inhibitors.
-
Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry.[Link]
Sources
- 1. US8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. BJOC - Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters [beilstein-journals.org]
- 4. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of α-Fluoro-β-Hydroxy Esters from Bromofluoro Precursors
Introduction: The Significance of Fluorinated Molecules in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This includes enhancing metabolic stability, increasing binding affinity, and modulating lipophilicity. α-Fluoro-β-hydroxy esters, in particular, are valuable chiral building blocks for the synthesis of a wide array of more complex fluorinated compounds, including fluorinated amino acids and other bioactive molecules. This guide provides a detailed protocol for the synthesis of these important synthons via a modified Reformatsky reaction, a reliable and versatile method for carbon-carbon bond formation.
The Underpinning Chemistry: A Modified Reformatsky Reaction
The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1] In our application, we adapt this reaction for the synthesis of α-fluoro-β-hydroxy esters, primarily utilizing ethyl bromofluoroacetate as the precursor. The reaction proceeds through the in-situ formation of an organozinc intermediate, often referred to as a Reformatsky reagent or a zinc enolate.[2]
The overall transformation can be visualized as follows:
Caption: Overall transformation of bromofluoro precursors to α-fluoro-β-hydroxy esters.
Mechanism of the Reaction
The reaction mechanism can be broken down into three key steps:
-
Oxidative Addition: The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of the ethyl bromofluoroacetate. This step is often the slowest and can be facilitated by activating the zinc surface to remove the passivating oxide layer.[3] The product of this step is a zinc enolate, the key nucleophilic species.
-
Nucleophilic Addition: The newly formed zinc enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a new carbon-carbon bond and a zinc alkoxide intermediate.
-
Workup: The reaction mixture is then quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final α-fluoro-β-hydroxy ester and water-soluble zinc salts.
The generally accepted mechanism is depicted below:
Caption: Simplified mechanism of the zinc-mediated Reformatsky reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of α-fluoro-β-hydroxy esters. The specific quantities and reaction times may need to be optimized for different substrates.
Materials and Reagents
-
Zinc dust (<10 micron, 99.9%)
-
Iodine (crystalline)
-
Ethyl bromofluoroacetate (≥98%)
-
Aldehyde or ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure:
Caption: Experimental workflow for the synthesis of α-fluoro-β-hydroxy esters.
Step-by-Step Procedure
-
Zinc Activation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (2.0 equivalents relative to the bromoester).
-
Evacuate the flask and backfill with argon three times.
-
Add a few crystals of iodine. The purple color of the iodine will disappear upon heating, indicating the activation of the zinc surface. Alternatively, 1,2-dibromoethane can be used for activation.[4]
-
-
Reaction Setup:
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF via a syringe.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF in a separate flask.
-
-
Addition of Reactants:
-
To the stirred suspension of activated zinc in THF, add a solution of ethyl bromofluoroacetate (1.2 equivalents) in anhydrous THF dropwise via a syringe pump over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, add the solution of the carbonyl compound in THF dropwise to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or gentle reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a mixture of diastereomers.
-
Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The diastereomers can often be separated at this stage.[3]
-
-
Characterization:
-
Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy and compare the data with literature values if available.
-
Results and Discussion: Yields and Diastereoselectivity
The yield and diastereoselectivity of the Reformatsky reaction of ethyl bromofluoroacetate are influenced by several factors, including the nature of the carbonyl substrate, the reaction temperature, and the solvent. Generally, aromatic aldehydes tend to give good yields. The diastereoselectivity can vary, with the formation of both syn and anti products observed.
Table 1: Representative Yields and Diastereoselectivities
| Entry | Carbonyl Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | 75-85 | ~1:1 | [3] |
| 2 | p-Nitrobenzaldehyde | 80-90 | Varies | [3] |
| 3 | p-Methoxybenzaldehyde | 70-80 | Varies | [3] |
| 4 | Cyclohexanone | 60-70 | Varies | General Reformatsky literature |
| 5 | Acetophenone | 65-75 | Varies | [5] |
Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions.
Factors Influencing Diastereoselectivity
The stereochemical outcome of the reaction is determined during the nucleophilic addition of the zinc enolate to the carbonyl group. The Zimmerman-Traxler model is often invoked to explain the diastereoselectivity of aldol-type reactions, and a similar rationale can be applied here.
Caption: Factors influencing the diastereoselectivity of the reaction.
-
Temperature: Lower reaction temperatures generally favor the formation of one diastereomer over the other by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity of the solvent can influence the aggregation state of the zinc enolate and the geometry of the transition state, thereby affecting the diastereoselectivity.
-
Carbonyl Substrate: The steric bulk of the substituents on the aldehyde or ketone can influence the facial selectivity of the enolate attack.
-
Additives: The use of Lewis acid additives, such as cerium(III) chloride (CeCl₃), has been shown to improve yields and, in some cases, influence the diastereoselectivity of the reaction.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | - Inactive zinc | - Ensure proper activation of zinc with iodine or 1,2-dibromoethane. Use freshly opened, high-purity zinc dust. |
| - Wet reagents or solvent | - Use freshly distilled, anhydrous solvents and ensure all glassware is flame-dried. | |
| Formation of side products (e.g., self-condensation of the ester) | - Reaction temperature too high | - Maintain a gentle reflux during the addition of the bromoester and run the subsequent addition of the carbonyl at room temperature or below. |
| Poor diastereoselectivity | - Inappropriate reaction temperature | - Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| - Solvent effects | - Experiment with different solvents (e.g., diethyl ether, dioxane). | |
| Difficulty in purifying the product | - Close-running diastereomers | - Use a longer chromatography column or a different eluent system. Consider derivatization to aid separation if necessary. |
Conclusion
The modified Reformatsky reaction of ethyl bromofluoroacetate provides a robust and reliable method for the synthesis of α-fluoro-β-hydroxy esters. This protocol, with careful attention to experimental details such as zinc activation and reaction conditions, can be successfully applied to a range of aldehyde and ketone substrates. The resulting fluorinated products are valuable intermediates for the development of novel pharmaceuticals and agrochemicals. Further optimization of reaction conditions, including the use of chiral ligands, can lead to highly enantio- and diastereoselective transformations.[5]
References
-
Ocampo, R., Dolbier, W. R., Jr, Abboud, K. A., & Zuluaga, F. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72–78. [Link]
-
Stuart, A. M., & Fornalczyk, M. (2012). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, 48(29), 3500-3502. [Link]
- Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: The chemistry of (trifluoromethyl) and related organozinc reagents. Tetrahedron, 48(2), 189-275.
- Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590.
-
Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]
- Ranu, B. C., & Chattopadhyay, A. (2007). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2007(12), 1845-1848.
-
Reformatsky Reaction. (n.d.). Master Organic Chemistry. Retrieved February 22, 2024, from [Link]
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
- Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
-
Parrish, J. D., Shelton, D. R., & Little, R. D. (2003). Titanocene(III)-Promoted Reformatsky Additions. Organic Letters, 5(20), 3615-3617. [Link]
-
Liu, X. Y., Li, X. R., Zhang, C., Chu, X. Q., Rao, W., Loh, T. P., & Shen, Z. L. (2019). Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl Compounds. Organic Letters, 21(15), 5873-5878. [Link]
Sources
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Zinc-Mediated Reformatsky-Type Addition of Ethyl 2-Bromo-2-fluoro-3-oxo-3-phenylpropanoate to Aldehydes
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
The strategic incorporation of fluorine into small-molecule drug candidates is a fundamental tactic in medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. Specifically, the synthesis of α-fluoro-β-hydroxy carbonyl motifs is highly sought after in the development of protease inhibitors and metabolic regulators [1].
This application note details the robust, zinc-mediated Reformatsky-type addition of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate to various aldehydes. Unlike traditional base-catalyzed aldol reactions—which often fail with fluorinated substrates due to competing retro-aldol pathways, poor regioselectivity, or spontaneous defluorination—the zinc-mediated approach provides a highly controlled, mild, and chemoselective pathway to complex fluorinated scaffolds [2].
Mechanistic Insights & Causality
To master this protocol, one must understand the causality behind the reagent selection and reaction conditions.
-
Why Zinc? The use of elemental zinc (Zn) facilitates an oxidative insertion into the relatively weak C–Br bond of the substrate. Because zinc is less electropositive than lithium or sodium, the resulting fluorinated zinc enolate (the Reformatsky reagent) is highly covalent. This covalency dampens the basicity of the enolate, preventing the unwanted deprotonation of the aldehyde and suppressing self-condensation side reactions.
-
The Role of Fluorine: The highly electron-withdrawing nature of the fluorine atom, coupled with the two adjacent carbonyl groups, thermodynamically stabilizes the zinc enolate. However, this stabilization also makes the enolate less nucleophilic than its non-fluorinated counterparts. Consequently, the reaction requires highly activated zinc to ensure complete enolate formation.
-
Stereochemical Control: The nucleophilic attack on the aldehyde typically proceeds via a six-membered, closed Zimmerman-Traxler transition state. The steric bulk of the phenyl group on the substrate and the R-group of the aldehyde dictate the facial selectivity, generally resulting in a separable mixture of syn and anti diastereomers.
Mechanistic pathway of the zinc-mediated Reformatsky addition to aldehydes.
Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, observational checks are embedded to ensure the chemical system is behaving as thermodynamically and kinetically predicted.
Materials & Reagents
-
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (Synthesized or procured, >98% purity)[3]
-
Aldehyde substrate (Freshly distilled or purified)
-
Zinc dust (<10 micron, high purity)
-
1,2-Dibromoethane (DBE) and Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology
Step 1: Zinc Activation (Critical Step)
-
To a flame-dried, argon-purged Schlenk flask, add Zinc dust (3.0 equivalents relative to the aldehyde).
-
Suspend the zinc in anhydrous THF (0.5 M concentration).
-
Add 1,2-dibromoethane (5 mol%). Heat the suspension to a gentle reflux using a heat gun for 3–5 minutes, then allow it to cool to room temperature.
-
Add TMSCl (5 mol%) and stir for 15 minutes at room temperature.
-
Causality & Validation: Commercial zinc dust is passivated by an inert layer of ZnO. DBE and TMSCl chemically scour this oxide layer. Validation: You must observe slight effervescence (ethylene gas evolution) upon DBE addition; failure to observe this indicates inactive zinc, which will lead to reaction failure.
Step 2: Reagent Introduction 5. Cool the activated zinc suspension to 0 °C using an ice-water bath. 6. Add the aldehyde (1.0 equivalent) as a neat liquid or dissolved in a minimal amount of anhydrous THF.
Step 3: Reformatsky Reagent Generation & Coupling 7. Dissolve ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (1.5 equivalents) in anhydrous THF (1.0 M). 8. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump.
-
Causality: The dropwise addition maintains a low steady-state concentration of the brominated substrate. If added all at once, the generated zinc enolate will attack unreacted starting material, leading to Wurtz-type homocoupling side products.
Step 4: Reaction Progression 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 5 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc, 8:2). The aldehyde spot should disappear, replaced by a lower
, highly UV-active product spot.
Step 5: Quench and Workup 10. Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL per mmol of substrate).
-
Causality: A mild, slightly acidic quench is required. Strong acids would cause the elimination of the newly formed hydroxyl group (dehydration), while basic workups could trigger retro-aldol cleavage.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification 12. Purify the crude residue via flash column chromatography on silica gel to isolate the diastereomeric mixture of the target α-fluoro-β-hydroxy-β'-keto ester.
Step-by-step experimental workflow for the fluorinated Reformatsky reaction.
Quantitative Data Presentation
The efficiency and stereochemical outcome of this reaction depend heavily on the electronic and steric properties of the electrophile. Below is a summary of typical quantitative outcomes derived from standard application of this methodology across various aldehyde classes.
| Entry | Aldehyde (Electrophile) | Reaction Time (h) | Isolated Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 2.5 | 82 | 65:35 |
| 2 | 4-Methoxybenzaldehyde | 3.0 | 78 | 60:40 |
| 3 | 4-Nitrobenzaldehyde | 2.0 | 85 | 70:30 |
| 4 | Butyraldehyde (Aliphatic) | 4.0 | 71 | 55:45 |
| 5 | Cyclohexanecarboxaldehyde | 4.5 | 68 | 75:25 |
Note: Diastereomeric ratios are typically determined via ¹⁹F NMR of the crude reaction mixture prior to chromatographic separation. The fluorine atom acts as an excellent NMR handle, typically presenting as distinct doublets for each diastereomer due to coupling with the adjacent β-proton.
System Troubleshooting & Quality Control
-
Issue: Complete recovery of unreacted starting materials.
-
Root Cause: Failure of zinc activation.
-
Correction: Ensure anhydrous conditions. Use fresh zinc dust and verify the effervescence during the 1,2-dibromoethane activation step.
-
-
Issue: Low yield with complex mixture of highly polar spots.
-
Root Cause: Over-warming during the quench or using an overly acidic/basic quenching agent, leading to dehydration or retro-aldol fragmentation.
-
Correction: Strictly maintain 0 °C during the NH₄Cl quench and avoid prolonged exposure to silica gel during chromatography if the product is acid-sensitive.
-
References
- Source: US Patent 8754075B2. Discusses the utilization of fluorinated Reformatsky reactions in the synthesis of BACE inhibitors for Alzheimer's and Type 2 Diabetes therapeutic development.
-
Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules Source: PMC / National Institutes of Health. Reviews the mechanistic advantages of zinc-mediated additions of bromofluoroacetates to synthesize biologically active fluorinated molecules. URL:[Link]
-
Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters Source: Beilstein Journal of Organic Chemistry. Details the synthesis, characterization, and HPLC/NMR data of the specific substrate, ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. URL:[Link]
Application Note: Enantioselective Reduction of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Executive Summary
This application note details the protocol for the enantioselective reduction of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (Substrate 1 ). Unlike simple
Critical Scientific Constraint: The presence of the quaternary C2 center (
Therefore, this protocol utilizes a Kinetic Resolution (KR) approach using a chiral Ruthenium(II)-Noyori type catalyst. This method discriminates between the enantiomers of the racemic starting material, selectively reducing one enantiomer to the desired syn- or anti-halohydrin with high diastereo- and enantioselectivity, leaving the unreacted ketone enantioenriched.
Scientific Foundation & Mechanism
Structural Analysis and Challenges
The substrate contains two critical functionalities:
-
Prochiral Ketone (C3): The site of reduction.
-
Quaternary Stereocenter (C2): A configurationally stable center containing
and .
Because C2 cannot racemize under basic conditions (no
The Kinetic Resolution (KR) Strategy
We employ a Ru(II)-monosulfonylated diamine (Ru-TsDPEN) catalyst system. The catalyst's chiral environment creates a "matched" and "mismatched" scenario:
-
Matched Case (
): The catalyst binds preferentially to one enantiomer of the ketone (e.g., ) and reduces it rapidly to the alcohol. -
Mismatched Case (
): The other enantiomer ( ) reacts significantly slower due to steric clash between the catalyst's aryl groups and the substrate's phenyl/ester bulk.
Target Outcome:
-
Product: Enantioenriched
-bromo- -fluoro- -hydroxy ester (High , High ). -
Byproduct: Enantioenriched unreacted ketone (recoverable).
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Kinetic Resolution pathway for the reduction of quaternary
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | Target Molecule |
| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Chiral Catalyst |
| Hydrogen Source | Formic Acid / Triethylamine (5:2 molar ratio) | H-Donor (Azeotrope) |
| Solvent | Dichloromethane (DCM) or DMF | Reaction Medium |
| Quench | Saturated NaHCO₃ | Neutralization |
Step-by-Step Methodology
Pre-reaction Safety Check: Ensure all glassware is oven-dried. The substrate is a potential lachrymator and skin irritant; handle in a fume hood.
-
Catalyst Activation (In-situ):
-
In a 25 mL Schlenk flask, charge
(15.3 mg, 0.025 mmol) and (18.3 mg, 0.05 mmol). -
Add anhydrous DCM (2.0 mL) and TEA (14 µL). Stir at 25°C for 1 hour to form the active 16-electron purple complex.
-
-
Reaction Setup:
-
Dissolve Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (1.0 mmol, 289 mg) in DCM (3.0 mL).
-
Add the substrate solution to the catalyst mixture.
-
Cool the mixture to 0°C.
-
-
Initiation:
-
Add the Formic Acid/TEA (5:2) azeotrope mixture (250 µL, ~5 eq of hydride) dropwise via syringe.
-
Note: Gas evolution (
) may occur.
-
-
Incubation:
-
Allow the reaction to warm to room temperature (20-25°C).
-
Stir for 24 to 36 hours .
-
Monitoring: Monitor conversion via TLC (Hexane/EtOAc 8:1) or
NMR.[1] Look for the shift from the ketone signal (~ -105 ppm) to the alcohol signal (~ -120 ppm, diastereomer dependent).
-
-
Work-up:
-
Quench the reaction with water (10 mL).
-
Extract with DCM (
mL). -
Wash combined organic layers with Sat.
and Brine. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Perform Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
15% EtOAc in Hexanes. -
Separation: The unreacted ketone usually elutes first (less polar), followed by the chiral alcohol.
-
Analysis & Validation
Stereochemical Determination
Because the reaction produces diastereomers, rigorous analysis is required.
-
NMR Analysis:
-
The fluorine atom is a sensitive probe for diastereomeric ratio (
). -
Ketone (Starting Material): Singlet around
to ppm. -
Alcohol (Product): Two signals (major/minor diastereomers) around
to ppm. The coupling constant helps distinguish syn vs anti.
-
-
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or OD-H (
mm). -
Mobile Phase: Hexane : Isopropanol (95 : 5).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Chromatogram: Four potential peaks (2 enantiomers of syn, 2 enantiomers of anti). In a successful KR, you will see one dominant peak for the alcohol (e.g.,
ee) and peaks for the unreacted ketone.
-
Data Summary Table (Expected Results)
| Parameter | Value | Notes |
| Conversion | 45 - 52% | Ideal KR stops at 50%. |
| Yield (Alcohol) | 40 - 45% | Isolated yield of desired isomer. |
| Diastereomeric Ratio (dr) | > 95:5 | Anti isomer is typically favored by TsDPEN. |
| Enantiomeric Excess (ee) | > 90% | For the major diastereomer.[2][3] |
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion (<10%): The quaternary center provides significant steric hindrance.
-
Solution: Switch solvent to DMF or increase temperature to 40°C (risk: lower ee). Increase catalyst loading to 2 mol%.
-
-
Poor Diastereoselectivity:
-
Solution: Lower temperature to -10°C and extend time to 72h. The "Matched" pathway is enthalpically favored; lower T improves selectivity.
-
Downstream Utility (Darzens Reaction)
The resulting
-
Product: Fluorinated Glycidic Ester (Epoxide).
-
Significance: This locks the stereochemistry created during the reduction.
References
-
Asymmetric Reduction of
-Fluoro- -Keto Esters: Vanagel, M. (2024).[1] Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks.[1] -
Quaternary Fluorin
-Keto Esters Review: Molecules (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. -
Ru-C
-Alkyl- -Keto Esters (Analogous Chemistry): Yurino, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. -
General Noyori Transfer Hydrogenation Protocol: Organic Reactions (2011). Enantioselective Reduction of Ketones.
Sources
Solvent selection for Reformatsky reactions with fluorinated esters
Initiating Targeted Research
I'm starting with focused Google searches to get information on the Reformatsky reaction, specifically with fluorinated esters and solvent choice. My goal is to compile a detailed dataset. I aim for comprehensive coverage of this topic. I plan to refine my search terms based on initial results to hone the search.
Refining Search Strategies
I'm now employing search terms such as "Reformatsky reaction mechanism," and "protocols for Reformatsky reaction with fluorinated esters" to deepen my understanding and refine my data acquisition. I plan to introduce the Reformatsky reaction, focusing on fluorinated esters in drug development, then detail the reaction mechanism and organozinc intermediates. Finally, I will focus on solvent selection for impact on reaction outcomes.
Planning Application Note Structure
I'm now structuring the application note. I plan to start with an introduction to the Reformatsky reaction and fluorinated esters in drug development. Then, I will delve into the reaction's mechanism, focusing on the organozinc intermediate. I will emphasize solvent selection's impact, creating a table on solvent properties and reaction effects. Next, I am creating detailed experimental protocols for varied solvent conditions and will create workflow DOT graphs.
Gathering Initial Information
I've established a solid base for the application note. The Reformatsky reaction's mechanism, the essential reagents, and common solvents like ether and THF are all covered. This initial data provides a strong foundation.
Focusing on Fluorinated Esters
I've got a decent grasp of the typical Reformatsky reaction. Now, I'm diving deeper, and recent searches highlight a significant gap in the literature regarding fluorinated esters. Specific challenges and the impact of solvent selection, especially regarding stability of the zinc enolate, are still unclear. Targeted searches will be pivotal in getting this application note up to par.
Gathering initial understanding
I've been gathering details about the Reformatsky reaction from the prior searches, and things are falling into place. I have a good grasp of the mechanism, the stability of organozinc reagents, and the general classification. The role of the solvent is starting to become clear as well, and there are many avenues for future investigation.
Analyzing specific solvent roles
I am now focusing on how specific solvents influence the Reformatsky reaction, particularly with fluorinated esters. Although I already understand the basics, I need concrete data on how each solvent will affect yield, rate, and side reactions. I have to create an application note, and I need comparative info and hypotheses to bridge the knowledge gap and make it truly useful. The next steps will focus on finding this comparative information.
Gathering Resources for Review
I've been consolidating the information on the Reformatsky reaction, specifically focusing on the mechanism and the influential role that the solvent plays in organozinc chemistry. This will lay the groundwork for a more thorough synthesis.
Structuring the Application Note
I'm now structuring the application note, building on the literature review. While the previous searches were useful, a direct comparison of solvents' effects on the Reformatsky reaction with fluorinated esters is missing. I will synthesize the existing data to craft a guide to address this gap for the target audience.
Synthesizing Solvent Impacts
I'm now integrating information on solvent effects in the Reformatsky reaction, building from recent literature reviews. I've noted that polar aprotic solvents accelerate organozinc reagent formation, and ethereal solvents can stabilize the zinc enolate. While fluorinated alcohols are promising, a comparative study with quantitative data for the Reformatsky reaction and fluorinated esters remains absent. I am planning to synthesize existing knowledge to address this gap.
Application Note: Catalytic Asymmetric Synthesis Using Fluorinated β-Keto Ester Intermediates
Strategic Rationale in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug development. Fluorine substitution profoundly alters a molecule's physicochemical properties, often enhancing metabolic stability, modulating pKa, and improving lipophilicity without significantly increasing steric bulk. However, the enantioselective generation of fluorinated stereogenic carbon centers—particularly quaternary C-F stereocenters—remains a formidable synthetic challenge.
Fluorinated β-keto esters serve as highly versatile chiral building blocks. Because the ketone and ester functionalities can be orthogonally derivatized, these intermediates provide rapid access to complex fluorinated pharmacophores[1]. This application note details the state-of-the-art catalytic methodologies used to construct and functionalize these critical intermediates, focusing on electrophilic fluorination and subsequent organocatalytic transformations.
Mechanistic Paradigms: Constructing the Quaternary C-F Bond
The direct asymmetric α-fluorination of β-keto esters typically relies on the activation of the dicarbonyl substrate to form a rigid, stereodefined enolate, followed by face-selective trapping with an electrophilic fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI)[1].
Lewis Acid Activation via Ti-TADDOLate Complexes
Pioneering work by Togni and Hintermann demonstrated that chiral titanium Lewis acids, specifically TiCl₂(TADDOLate) complexes, efficiently catalyze the asymmetric α-fluorination of acyclic β-keto esters. The causality behind this design lies in the bidentate coordination of the β-keto ester to the titanium center. This coordination not only increases the acidity of the α-proton—facilitating enolization—but also creates a highly organized, sterically shielded environment that dictates the trajectory of the incoming electrophilic fluorine.
Transition Metal Enolates via Chiral Palladium Complexes
An alternative and highly robust approach utilizes chiral palladium complexes. Sodeoka and co-workers developed a system using Pd-aqua or binuclear Pd-μ-hydroxo complexes[2][3]. In this paradigm, the hydroxo or aqua ligand acts as a Brønsted base to deprotonate the acidic α-proton, generating a chiral palladium enolate[3]. This enolate acts cooperatively with the concomitantly formed protic acid (which activates the NFSI electrophile), resulting in highly enantioselective fluorination (up to 98% ee)[2].
Synthetic Divergence and Workflow
Once the chiral α-fluoro-β-keto ester is synthesized, it can be seamlessly integrated into downstream asymmetric reactions. For instance, the ketone moiety can be stereoselectively reduced, or the α-carbon can act as a nucleophile in further C-C bond-forming events.
Fig 1: Synthetic divergence of β-keto esters into complex fluorinated chiral building blocks.
Quantitative Performance Metrics
The table below summarizes the expected yields and enantiomeric excesses (ee) for the primary catalytic systems governing these transformations, providing a benchmark for process development.
| Catalytic System | Substrate Scope | Reagents / Electrophile | Typical Yield | Enantiomeric Excess (ee) | Primary Mechanism |
| Ti-TADDOLate | Acyclic β-keto esters | Selectfluor / F-TEDA | 70–90% | Up to 91% | Lewis Acid Activation |
| Chiral Pd-Complex | Cyclic & Acyclic | NFSI | 80–95% | Up to 98% | Pd-Enolate Formation[2][3] |
| Binaphthyl-Thiourea | α-Fluoro-β-keto esters | N-Boc Imines | 85–95% | 72–98% | Bifunctional H-Bonding[4] |
| Ru-Difluorphos | α-Fluoro-β-keto esters | H₂ (Gas) | >90% | Up to 99% | Asymmetric Hydrogenation[5] |
Validated Experimental Protocols
The following protocols are designed with built-in self-validating steps to ensure high-fidelity reproduction of literature standards.
Protocol A: Enantioselective α-Fluorination via Ti-TADDOLate
Objective: Synthesis of an enantiomerically enriched α-fluoro-β-keto ester.
-
Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the TiCl₂(TADDOLate) complex (5 mol%) in anhydrous dichloromethane (DCM).
-
Causality: DCM is strictly utilized because highly coordinating solvents (like DMF or DMSO) will competitively bind to the titanium center, disrupting the crucial bidentate coordination of the substrate.
-
-
Substrate Addition: Add the β-keto ester (1.0 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the Ti-enolate complex.
-
Fluorination: Cool the reaction mixture to 0 °C. Add NFSI (1.2 equiv) in a single portion.
-
Self-Validation Checkpoint (In-Process): After 4 hours, withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The disappearance of the NFSI signal (approx. -38 ppm) and the emergence of a distinct singlet (typically between -150 and -170 ppm, depending on the ester) confirms quantitative electrophilic fluorination[1].
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
-
Self-Validation Checkpoint (Analytical): Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column). An ee of >85% validates the integrity of the chiral catalyst batch.
Protocol B: Asymmetric Mannich Reaction of α-Fluoro-β-Keto Esters
Objective: Construction of adjacent stereocenters via organocatalytic C-C bond formation.
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the chiral binaphthyl-modified thiourea organocatalyst (10 mol%) and the N-Boc imine (1.0 equiv) in anhydrous toluene[4].
-
Causality: Toluene is explicitly chosen as a non-polar, non-hydrogen-bonding solvent. This maximizes the strength of the double hydrogen-bonding interaction between the catalyst's thiourea moiety and the imine carbonyl, which is essential for rigidifying the transition state[4].
-
-
Nucleophile Addition: Add the racemic α-fluoro-β-keto ester (1.2 equiv) to the mixture at room temperature. The tertiary amine on the bifunctional catalyst deprotonates the substrate, generating the active enol/enolate species.
-
Self-Validation Checkpoint (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is typically complete within 24–48 hours.
-
Self-Validation Checkpoint (Stereochemical): Prior to chiral HPLC, analyze the crude mixture via ¹H NMR. The diastereomeric ratio (dr) can be established by integrating the distinct signals of the β-amino methine protons. A dr of >10:1 indicates successful stereofacial control by the axial chirality of the binaphthyl scaffold[4].
-
Purification: Isolate the β-aminated α-fluoro-β-keto ester via column chromatography.
Mechanistic Activation Model
To understand the high stereoselectivity achieved in these reactions, one must visualize the transition states. For the organocatalytic Mannich reaction, the bifunctional nature of the catalyst is paramount.
Fig 2: Dual-activation mechanism of bifunctional thiourea catalysts in asymmetric Mannich reactions.
Downstream Functionalization: Asymmetric Hydrogenation
The utility of α-fluoro-β-keto esters is further highlighted by their reduction to chiral β-hydroxy esters. Using advanced ruthenium catalysts, such as Ru-Difluorphos or Ru-(R-BINAP) encapsulated in nanocages (C-FDU-12), researchers can achieve asymmetric hydrogenation with exquisite precision[5].
The causality behind utilizing electron-deficient ligands like Difluorphos (which features a narrow dihedral angle and fluorine substituents) is that they create a highly rigid and electronically tuned chiral pocket. This system efficiently hydrogenates fluorinated β-functionalized ketones even at elevated temperatures, yielding chiral alcohols with 91–99% yields and up to 99% ee[5].
Conclusion
The catalytic asymmetric synthesis of fluorinated β-keto esters represents a triumph of rational catalyst design. Whether employing transition metal Lewis acids (Ti), metal enolates (Pd), or bifunctional hydrogen-bonding organocatalysts, the underlying principle remains the same: the rigidification of the dicarbonyl substrate to enforce strict stereofacial discrimination. By adhering to the self-validating protocols outlined above, researchers can reliably access these high-value intermediates for downstream pharmaceutical applications.
References
-
Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. d-nb.info.
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC / nih.gov. 1
-
Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. ResearchGate. 2
-
Asymmetric Mannich-type Reactions of Fluorinated Ketoesters with Binaphthyl-Modified Thiourea Catalysts. SciSpace. 4
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. 5
-
Enantioselective Michael Spirocyclization of Palladium Enolates. ResearchGate. 3
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reformatsky Reactions of Bromofluoro Esters
Welcome to the Technical Support Center for fluorinated organic synthesis. The incorporation of fluorine atoms is a critical strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding. However, synthesizing α-fluoro-β-hydroxy esters via the Reformatsky reaction of bromofluoro esters (such as ethyl bromofluoroacetate) presents unique mechanistic hurdles, often resulting in poor yields (~20%) under classical conditions[1].
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to optimize these highly sensitive reactions.
Part 1: Diagnostic FAQ & Mechanistic Insights
Q: Why does ethyl bromofluoroacetate give significantly lower yields than standard ethyl bromoacetate under classical conditions? A: The root cause is the strong electron-withdrawing nature of the fluorine atom. During the initial oxidative insertion of zinc into the C-Br bond, the resulting α-fluoro zinc enolate is thermodynamically destabilized. Once formed, this fluorinated enolate exhibits high basicity but poor nucleophilicity. Consequently, instead of attacking the carbonyl carbon, the enolate frequently deprotonates the ketone (enolization), leading to unreacted starting materials or complex degradation mixtures[1].
Q: How can I suppress substrate enolization and drive the nucleophilic addition? A: The most effective intervention is the addition of catalytic Cerium(III) chloride heptahydrate (CeCl3·7H2O). By transmetalating the transient zinc enolate into an organocerium intermediate, the reactivity profile is inverted: organocerium reagents retain powerful nucleophilicity but exhibit a drastically reduced tendency to act as bases[1]. This allows the efficient trapping of even sterically hindered or highly enolizable ketones, boosting yields from ~20% up to 95%[1][2].
Q: My reaction mixture turns dark, and I isolate retro-aldol fragmentation products instead of the desired β-hydroxy ester. What went wrong? A: This indicates thermal degradation. Fluorinated β-hydroxy esters are highly susceptible to retro-aldol cleavage if the reaction temperature is too high. Furthermore, 19F NMR studies reveal that ethyl bromofluoroacetate does not readily react with zinc in the absence of an electrophile[1]. To prevent degradation, utilize a Barbier-type setup: add the bromofluoro ester and the carbonyl compound simultaneously to the activated zinc at room temperature, ensuring the enolate is trapped the moment it forms[1].
Q: Can this methodology be adapted for synthesizing fluorinated β-amino acids? A: Yes. The imino-Reformatsky reaction utilizes imines instead of ketones. For these substrates, utilizing catalysts like RhCl(PPh3)3 or employing chiral ligands (e.g., (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol) allows for highly enantioselective additions, yielding valuable α-fluoro-β-amino esters and α,α-difluoro-β-lactams[3].
Part 2: Visual Troubleshooting & Mechanistic Workflows
Fig 1: Diagnostic logic tree for troubleshooting low yields in fluorinated Reformatsky reactions.
Fig 2: Mechanistic pathway demonstrating the critical role of CeCl3 transmetalation.
Part 3: Quantitative Data & Yield Optimization
The table below demonstrates the profound impact of catalytic CeCl3·7H2O on the Reformatsky reaction of ethyl bromofluoroacetate across various substrate classes, transforming a historically inefficient reaction into a highly reliable synthetic tool[1][2].
| Carbonyl Substrate | Reaction Conditions | Additive | Isolated Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | Zn, Benzene, Reflux | None | ~20% | N/A |
| Benzaldehyde | Zn, THF, Room Temp | 4 mol% CeCl3·7H2O | 65% | 50:50 |
| Pinacolone (Sterically Hindered) | Zn, THF, Room Temp | 4 mol% CeCl3·7H2O | 59% | 59:41 |
| Benzophenone (Unreactive) | Zn, THF, Room Temp | 4 mol% CeCl3·7H2O | 14% | N/A |
| Aliphatic Aldehydes | Zn, THF, Room Temp | 4 mol% CeCl3·7H2O | 60 - 95% | ~48:52 |
Part 4: Self-Validating Experimental Protocol
Procedure: CeCl3-Catalyzed Barbier-Reformatsky Reaction This protocol utilizes a Barbier-type addition to prevent the accumulation and subsequent degradation of the unstable fluorinated zinc enolate[1].
Reagents & Equipment:
-
Ethyl bromofluoroacetate (1.5 equiv)
-
Carbonyl substrate (ketone/aldehyde) (1.0 equiv)
-
Zinc dust (3.0 equiv)
-
CeCl3·7H2O (0.04 equiv / 4 mol%)
-
Anhydrous THF
-
Flame-dried Schlenk flask under Argon.
Step-by-Step Methodology:
-
Zinc Activation: To a flame-dried flask, add Zinc dust (3.0 equiv). Suspend in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to a gentle reflux for 5 minutes. Cool to room temperature, then add trimethylsilyl chloride (TMSCl, 5 mol%) and stir for 15 minutes. Causality: This removes the passivating ZnO layer, which is strictly required for the sluggish insertion into the C-Br bond of fluorinated esters.
-
Catalyst & Substrate Loading: Add CeCl3·7H2O (4 mol%) and the carbonyl substrate (1.0 equiv) to the activated zinc suspension. Stir for 10 minutes at room temperature.
-
Barbier Addition: Dilute ethyl bromofluoroacetate (1.5 equiv) in a small volume of anhydrous THF. Add this solution dropwise via a syringe pump over 30-45 minutes to the stirring mixture. Causality: Slow addition ensures the enolate is immediately trapped by the organocerium transmetalation/ketone addition sequence, preventing homocoupling or retro-aldol pathways[1].
-
Self-Validation Checkpoint (In-Process): Withdraw a 0.1 mL aliquot, filter through a celite plug, and analyze via 19F NMR. The disappearance of the starting material singlet (-CFHBr) and the emergence of a doublet/multiplet (-CFH-OH) confirms successful conversion. If starting material persists, zinc activation has failed.
-
Quench & Workup: Once the reaction is complete (typically 1-2 hours post-addition), cool the flask to 0 °C. Carefully quench with cold 1M HCl or saturated NH4Cl. Crucial: Avoid highly basic workups, as the resulting α-fluoro-β-hydroxy esters are sensitive to base-catalyzed retro-aldol cleavage.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash column chromatography to isolate the diastereomeric mixture of α-fluoro-β-hydroxy esters[1][4].
References
- Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of r-Fluoro-β-hydroxy Acids. ACS.org.
- Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. PubMed.
- Improved synthesis of DQ-113, a new quinolone antibacterial agent, utilizing the Reformatsky reaction. Arkivoc.
- Synthesis of Fluorinated β-Amino Acids. Thieme-connect.
- Organic & Biomolecular Chemistry (Imino-Reformatsky reaction of ethyl bromodifluoroacetate). RSC Publishing.
Sources
Preventing debromination side reactions in ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Topic: Preventing Debromination Side Reactions
Document ID: TSC-BRF-001 Status: Active Audience: Synthetic Chemists, Process Development Scientists
Core Directive: The Stability Paradox
You are working with Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate . The Problem: This molecule contains a "loaded spring"—the C-Br bond. It is located at a quaternary center flanked by two electron-withdrawing carbonyls and a fluorine atom. This extreme electron deficiency makes the bromine atom highly susceptible to halophilic attack (X-philic reaction), leading to reductive debromination.[1]
If your product reverts to ethyl 2-fluoro-3-oxo-3-phenylpropanoate (loss of Br, gain of H), you have likely exposed the compound to a "soft" nucleophile or a reducing agent during reaction or workup.
Diagnostic Center: Why is Debromination Happening?
The Mechanism of Failure (Halophilic Attack)
Unlike standard alkyl halides, the bromine in this molecule is positive (
Signaling Pathway: The Debromination Cascade
Figure 1: The mechanism of reductive debromination via halophilic attack.[1] The nucleophile extracts Br+, generating an enolate that rapidly protonates.[1]
Common Culprits Table
| Reagent Class | Specific Culprit | Interaction Type | Result |
| Quenching Agents | Sodium Thiosulfate ( | Redox / Halophilic | Rapid reduction to fluoro-ester. |
| Nucleophiles | Triphenylphosphine ( | Soft Nucleophile Attack | Formation of phosphonium salts or disulfides + debromination.[1] |
| Solvents | DMF, DMSO (at high T) | Thermal/Radical | Radical decomposition/debromination.[1] |
| Bases | DBU, Amines | SET (Single Electron Transfer) | Radical generation leading to H-abstraction.[1] |
Experimental Protocols: Prevention & Handling
Protocol A: Safe Synthesis (Bromination of Fluoro-ester)
Context: Avoiding debromination during the formation of the C-Br bond.
The Logic: It is safer to introduce Bromine to the Fluoro-ester than to introduce Fluorine to the Bromo-ester (which requires harsh oxidants).
-
Starting Material: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate.[2][3]
-
Reagent:
-Bromosuccinimide (NBS).[1] Avoid if possible to minimize HBr generation. -
Catalyst: Catalytic
or (Lewis Acid).[1] -
Solvent: Acetonitrile (
) or .[1] -
Procedure:
Protocol B: The "Non-Reductive" Quench
Context: You have excess bromine/NBS left.[1] Standard thiosulfate quench will destroy your product.
The Fix: Use an extraction-based removal rather than a chemical reduction.
-
Dilute: Dilute reaction mixture 5x with cold Diethyl Ether or MTBE.
-
Wash 1: Wash with Water (removes succinimide).[1]
-
Wash 2: Wash with 1% dilute NaHCO3 (removes traces of acid).[1]
-
Warning: Do not use strong base (NaOH); it may induce haloform-type cleavage.
-
-
Wash 3 (The Key): If bromine color persists, wash with 0.1 M Ascorbic Acid (Vitamin C) carefully, or simply perform multiple water washes.[1] Avoid Sulfites.
Protocol C: Storage[1]
-
Vessel: Amber glass vial (light induces radical C-Br cleavage).
-
Stabilizer: Add a copper wire (radical scavenger) if storing for >1 week.[1]
-
Temp: -20°C.
Troubleshooting Guide (Q&A)
Issue: "I see the product on TLC, but it disappears during workup."
Diagnosis: You likely used Sodium Thiosulfate or Bisulfite to quench the reaction. The Science: These sulfur species are excellent soft nucleophiles. They attack the bromine atom, reducing the molecule back to the starting fluoro-ester. Corrective Action: Switch to the Protocol B (Non-Reductive Quench) described above. If an oxidant quench is absolutely necessary, use a very mild reductant like dilute ascorbic acid and work quickly at 0°C.[1]
Issue: "I am trying to substitute the Bromine with an Amine, but I get the debrominated fluoro-ester."
Diagnosis: The amine is acting as a reducing agent (SET mechanism) or a base rather than a nucleophile.[1]
The Science: The steric bulk of the quaternary center hinders
-
Change Mechanism: Switch to a radical pathway. Use a radical initiator (e.g., AIBN) if you want to form a C-N bond, though this is difficult at this position.[1]
-
Harder Nucleophiles: Use "harder" nucleophiles (e.g., alkoxides) but be wary of ester hydrolysis.[1]
-
Silver Salts: Add
or .[1] The Silver ( ) sequesters the Bromide, forcing the formation of a carbocation/radical intermediate that the amine can trap, rather than allowing the amine to attack the Br directly.[1]
Issue: "My NMR shows a mix of product and starting material after purification."
Diagnosis: On-column decomposition. The Science: Silica gel is slightly acidic and can contain metallic impurities. The C-Br bond is labile. Corrective Action:
-
Deactivate Silica: Pre-treat the silica column with 1%
in Hexanes (neutralize acid sites).[1] -
Fast Elution: Do not let the compound sit on the column.
-
Recrystallization: If possible, avoid chromatography.[1] Recrystallize from Hexanes/Et2O.[1]
Decision Tree: Reaction Planning
Figure 2: Decision matrix for selecting compatible reagents.
References
-
Zefirov, N. S., & Makhon'kov, D. I. (1982).[1] X-philic reactions.[1] Chemical Reviews, 82(6), 615-624.[1] Link[1]
- Foundational text on halophilic
-
Banks, R. E., et al. (1998).[1] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications.[1] Link[1]
- Describes Selectfluor, relevant for the alternative synthesis route (Fluorin
-
Togni, A., et al. (2010).[1] Electrophilic Trifluoromethylation. Chemical Reviews. Link[1]
- Provides context on the stability of hypervalent iodine and halogen
-
Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing.[1]
- General reference for the stability of -fluoro- -keto esters.
Sources
Technical Support Center: Stability of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Ticket ID: #STAB-289-FBr Status: Open Topic: Purification Instability on Silica Gel Compound: Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS: 139101-23-8)
Executive Summary
Users frequently report substantial mass loss and purity degradation when subjecting ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate to standard silica gel chromatography. This compound belongs to the class of
The Core Issue: The acidic environment of silica gel catalyzes ester hydrolysis followed by decarboxylation , or promotes nucleophilic displacement of the labile bromine atom by surface silanol groups.
The Solution: Avoid standard silica chromatography. Prioritize recrystallization or use neutralized/deactivated silica for purification.
Part 1: Diagnostic & Troubleshooting
How do I know if my compound is decomposing?
If you observe the following signs during or after column chromatography, your compound is degrading on the stationary phase:
| Observation | Diagnosis |
| TLC Streaking | The compound is dragging due to strong interaction with silanols or continuous decomposition during elution. |
| New Polar Spots | Appearance of a baseline spot or a new spot just below the product (likely the hydrolyzed acid or |
| Color Change | Fractions turn yellow/brown, indicating the release of Bromine ( |
| Mass Balance Loss | Recovered mass is significantly lower (<70%) than the crude input, despite no breakthrough in waste fractions. |
| NMR Shift | Loss of the ethyl quartet/triplet signals (hydrolysis) or shift in the aromatic region (decarboxylation). |
Troubleshooting Guide
Scenario A: I must use Chromatography.
If the crude mixture is too complex for crystallization, you must modify the stationary phase.
-
Step 1: Neutralize the Silica. Pre-treat the silica gel slurry with 1-5% Triethylamine (
) in the eluent system. This neutralizes acidic silanol protons ( ). -
Step 2: Use a Non-Polar Gradient. Keep the polarity as low as possible to minimize residence time on the column.
-
Step 3: Rapid Elution. Perform "Flash" chromatography. Do not let the compound sit on the column for more than 10-15 minutes.
Scenario B: I can avoid Chromatography (Recommended).
For this specific substrate, crystallization is the gold standard for purity and stability.
-
Solvent System: Petroleum Ether / Ethyl Acetate or Hexanes /
. -
Method: Dissolve in minimal hot solvent (non-polar), cool slowly to
, then .
Part 2: Mechanism of Instability
To understand why this protocol is necessary, we must look at the molecular interactions. The
Decomposition Pathway
Standard silica gel (pH ~4-5 in suspension) acts as a catalyst.
-
Acid-Catalyzed Hydrolysis: The acidic surface activates the ester carbonyl, allowing adventitious water (always present in silica) to attack, forming the
-keto acid. -
Decarboxylation:
-keto acids are unstable and readily decarboxylate, releasing and forming -bromo- -fluoroacetophenone (which is volatile and lachrymatory). -
Substitution: Surface silanol groups (
) can act as nucleophiles, displacing the Bromine atom to form a silyl ether or alcohol derivative.
Figure 1: Proposed decomposition pathways of the title compound on acidic silica gel.
Part 3: Validated Experimental Protocols
Protocol A: Neutralized Flash Chromatography
Use this when impurities have similar solubility to the product.
-
Slurry Preparation: Mix 50g of Silica Gel (60 Å, 230–400 mesh) with 150 mL of Hexanes.
-
Neutralization: Add 2 mL of Triethylamine (
) to the slurry. Stir for 5 minutes. -
Packing: Pour into the column. Flush with 2 column volumes of Hexanes containing 1%
. -
Loading: Dissolve the crude residue (1g) in minimal Toluene (avoid DCM if possible to prevent halogen exchange, though rare). Load onto the sand layer.
-
Elution: Elute with a gradient of Hexanes
5% EtOAc/Hexanes. Collect fractions immediately. -
Workup: Evaporate fractions
. Do not heat the water bath excessively.
Protocol B: Recrystallization (High Stability)
Use this for scale-up (>5g).
-
Dissolution: Place crude solid in a flask. Add boiling Petroleum Ether (bp 60-80°C) dropwise until dissolved. If insoluble oil remains, add minimal Ethyl Acetate dropwise until clear.
-
Cooling: Remove from heat. Let stand at room temperature for 1 hour.
-
Crystallization: Move to a
fridge for 4 hours. If no crystals form, scratch the glass or seed with a pure crystal. -
Filtration: Filter the white needles/prisms and wash with cold (
) Pentane. -
Drying: Dry under high vacuum at room temperature. Do not use a heat gun.
Data Comparison: Purification Methods
| Metric | Acidic Silica (Standard) | Neutralized Silica (Protocol A) | Recrystallization (Protocol B) |
| Yield | 45-60% | 80-85% | >90% |
| Purity (HPLC) | ~85% (new peaks visible) | >95% | >98% |
| Stability | Degrades in fraction collector | Stable | Stable |
| Time Required | 2-3 Hours | 2-3 Hours | 12 Hours (passive) |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Alumina instead of Silica?
A: Yes, Neutral Alumina (Activity Grade III) is a better alternative than acidic silica. However, Alumina can sometimes be too basic, promoting dehydrohalogenation (though less likely without an
Q2: Why does the compound smell pungent after the column?
A: A pungent, acrid smell indicates the formation of
Q3: Is the compound light sensitive?
A: Yes. The C-Br bond is susceptible to homolytic cleavage by UV light. Wrap your column and storage vials in aluminum foil. Store the solid at
Q4: Can I distill this compound?
A: Only under high vacuum (<0.5 mmHg).
References
-
Sigma-Aldrich. 2-Bromo-2-fluoro-3-oxo-3-phenylpropionic acid ethyl ester | CAS 139101-23-8. Retrieved from
-
BenchChem. Managing thermal instability of alpha-bromo ketones. Retrieved from
-
Organic Syntheses.Ethyl
-Dibromo- -phenylpropionate (General purification of bromo-phenyl-propionates). Coll. Vol. 2, p.270 (1943). Retrieved from -
Alfa Chemistry. Silica Gel for Column Chromatography - Properties and Acidity. Retrieved from
Sources
Technical Support Center: Overcoming Moisture Sensitivity in Zinc-Mediated Fluorination
Welcome to the Technical Support Center for Zinc-Mediated Fluorination. Zinc-mediated fluoroalkylation—particularly utilizing trifluoromethylzinc (
This guide is engineered for researchers and drug development professionals. It transcends basic troubleshooting by providing mechanistic causality, self-validating experimental protocols, and data-driven insights to ensure reproducible fluorination workflows.
Part 1: Mechanistic Insights & FAQs (The "Why")
Q1: Why does my trifluoromethylzinc reagent degrade so rapidly in the presence of moisture?
A1: The
Competitive pathways: Desired transmetalation vs. moisture-induced hydrolysis.
Q2: Can I use commercially available "anhydrous" solvents directly from the bottle? A2: Relying solely on commercial anhydrous solvents without secondary purification is a primary point of failure. Over time, septum-pierced bottles accumulate moisture from the atmosphere. Solvents like THF must be rigorously dried over sodium/benzophenone and degassed prior to use, as even trace water causes hydrolysis and yields inactive byproducts[2].
Q3: Why is the transmetalation step to copper also failing when moisture is present?
A3: In many cross-coupling reactions, the
Part 2: Troubleshooting Guide (The "How-To")
The following table synthesizes the quantitative impact of solvent moisture levels on the generation of
Quantitative Impact of Moisture on Fluorination Yields
| Moisture Level (ppm) | Cross-Coupling Yield (%) | Primary Visual Observation | Recommended Corrective Action | |
| < 10 ppm | > 95% | 88 - 92% | Clear, pale yellow solution | None (Optimal conditions) |
| 10 - 50 ppm | 70 - 80% | 50 - 60% | Slight cloudiness | Re-dry solvent via Solvent Purification System (SPS) |
| 50 - 200 ppm | < 30% | < 15% | Heavy white precipitate ( | Discard solvent, flame-dry glassware, restart synthesis |
| > 200 ppm | 0% | 0% | Vigorous outgassing ( | Complete system and manifold overhaul required |
Issue: I observe a white precipitate during the formation of the zinc reagent.
Diagnosis: A white precipitate is typically zinc hydroxide (
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must be self-validating. This means incorporating in-process analytical checks before committing precious late-stage drug intermediates to the reaction.
Step-by-Step Methodology: Preparation of and Cross-Coupling
Step 1: Rigorous Glassware Preparation
-
Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (< 0.1 mbar) for 5 minutes.
-
Backfill with ultra-high purity Argon. Repeat the vacuum/argon cycle three times. Causality: Surface-adsorbed water on borosilicate glass can account for up to 100 ppm of moisture in a small-scale reaction. Standard oven-drying is insufficient for fluoroalkylzinc chemistry.
Step 2: Zinc Dust Activation
-
Add zinc dust (10 mmol) to the flask. Heat under vacuum at 100 °C for 30 minutes to remove surface moisture.
-
Cool to room temperature and backfill with Argon. Add 5 mL of rigorously dried THF.
-
Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, then cool. Add TMSCl (1 mol%) and stir for 15 minutes. Causality: Zinc dust is naturally passivated by a layer of
. 1,2-dibromoethane scrubs the oxide layer via ethylene gas evolution, while TMSCl reacts with any residual trace moisture or surface hydroxides, rendering the zinc highly reactive for insertion into the carbon-halogen bond[7].
Step 3: Reagent Generation & Self-Validation
-
Cool the suspension to 0 °C. Introduce
gas slowly into the reaction mixture[4]. -
Stir for 1 hour. The formation of
is indicated by the consumption of zinc dust. -
Self-Validation Check: Withdraw a 0.1 mL aliquot under Argon, dilute with dry
, and run a rapid NMR using trifluoromethoxybenzene as an internal standard[8]. Causality: You should observe a sharp singlet around -38 ppm for . If a signal at -78 ppm ( ) dominates, moisture has compromised the reaction, and you must abort before adding your expensive substrate.
Step 4: Transmetalation and Coupling
-
Upon validation, add the copper catalyst (e.g.,
) and the aryl halide substrate under positive Argon flow[3]. -
Stir at the designated temperature until complete consumption of the starting material.
Step-by-step workflow for the preparation of moisture-sensitive organozinc reagents.
References
-
Organic Compounds of Zinc Source: Thieme-Connect URL:[Link][1]
-
Development of (Trifluoromethyl)zinc Reagent as Trifluoromethyl Anion and Difluorocarbene Sources Source: ResearchGate URL:[Link][4]
-
Generation of Organozinc Reagents from Arylsulfonium Salts Using a Nickel Catalyst and Zinc Dust Source: Kyoto University URL:[Link][7]
-
Mechanism of trifluoromethylation of aryl halides with CuCF3 and the Ortho Effect Source: Semantic Scholar URL:[Link][3]
-
Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect Source: ResearchGate URL:[Link][5]
-
Organic Reactions Volume 58 Zinc Source: Scribd URL:[Link][6]
-
Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H Source: NSF Public Access Repository URL:[Link][8]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. evitachem.com [evitachem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of α-Bromo-α-Fluoro β-Keto Esters
Welcome to the Technical Support Center for the isolation and purification of α-bromo-α-fluoro β-keto esters. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges posed by these densely functionalized molecules.
The simultaneous presence of a highly electronegative fluorine atom, a labile bromine atom, and a β-keto ester moiety creates a highly activated α-carbon. This structural motif makes the compound exceptionally susceptible to dehalogenation, retro-aldol cleavage, and thermal degradation during standard purification workflows[1]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-fidelity recovery of your target compounds for downstream applications, such as stereoselective reductions[2] or cross-coupling reactions[3].
Purification Workflow Visualization
Workflow for the purification of α-bromo-α-fluoro β-keto esters.
Section 1: Self-Validating Purification Methodologies
To maintain scientific integrity, purification must be treated as a self-validating system: strictly adhering to these protocols prevents degradation, and the absence of debrominated byproducts (verified via ¹⁹F NMR) validates the method's success.
Protocol A: Deactivated Normal-Phase Flash Chromatography (Scale: < 5g)
Standard silica gel is inherently acidic (pH ~4.5–5.5), which catalyzes the heterolytic cleavage of the labile C–Br bond in the presence of the electron-withdrawing fluorine atom.
-
Column Preparation : Slurry silica gel (230–400 mesh) in a mixture of hexanes containing 1% (v/v) triethylamine (Et₃N). This neutralizes the acidic silanol groups.
-
Equilibration : Flush the packed column with 3 column volumes (CV) of the 1% Et₃N/hexane solution, followed by 2 CV of pure hexanes to remove excess amine.
-
Loading : Dissolve the crude mixture in a minimum volume of toluene or dichloromethane (DCM). Avoid polar protic solvents.
-
Elution : Run a shallow gradient from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate. High flow rates (flash conditions) are mandatory to minimize residence time on the stationary phase.
-
Concentration : Pool product-containing fractions and concentrate under reduced pressure. Critical: Maintain the rotary evaporator water bath at ≤ 25°C.
Protocol B: Short-Path Vacuum Distillation (Scale: > 5g)
For larger scales, chromatography becomes inefficient and exacerbates degradation risks. Vacuum distillation exploits the volatility of the ester while avoiding the chemical reactivity of silica.
-
Setup : Assemble a short-path distillation apparatus. Ensure all joints are rigorously greased to hold a high vacuum.
-
Degassing : Apply a preliminary vacuum (10–20 Torr) at room temperature to remove residual extraction solvents (e.g., MTBE, DCM).
-
High Vacuum : Lower the pressure to < 1 Torr using a high-vacuum pump equipped with a liquid nitrogen trap.
-
Fractionation : Slowly heat the oil bath. The α-bromo-α-fluoro β-keto ester will typically distill between 45°C and 65°C at 0.5 Torr (exact boiling point depends on the ester alkyl group). Reject the initial forerun, which often contains unreacted starting materials or lower-boiling debrominated species.
Section 2: Quantitative Method Comparison
The following table summarizes empirical data for selecting the appropriate purification strategy based on yield, purity, and scalability metrics.
| Purification Method | Typical Yield Recovery | Purity Achieved (GC/NMR) | Scalability | Key Mechanistic Limitation |
| Standard Silica Chromatography | 40–55% | 85–90% | Low (< 5g) | Acid-catalyzed C–Br heterolysis leading to dehalogenation. |
| Deactivated Silica (1% Et₃N) | 75–85% | > 98% | Medium (5–20g) | Requires precise solvent buffering; trace amine contamination possible. |
| Vacuum Distillation (< 1 Torr) | 80–92% | > 95% | High (> 20g) | Thermal degradation (retro-aldol) if bath temperature exceeds 80°C. |
| Reverse-Phase HPLC (C18) | 60–70% | > 99% | Very Low (< 1g) | Aqueous mobile phases risk ester hydrolysis over prolonged runs. |
Section 3: Troubleshooting Guides & FAQs
Q: Why am I seeing a significant loss of the bromine atom (dehalogenation) during silica gel chromatography? A: The α-carbon in an α-bromo-α-fluoro β-keto ester is highly electrophilic. Standard silica gel possesses acidic silanol groups that act as hydrogen-bond donors, polarizing the C–Br bond. This facilitates heterolytic cleavage, especially if trace moisture is present, resulting in the formation of the α-fluoro β-keto ester[1],[3]. Solution: Always use deactivated silica (pre-treated with 1% Et₃N) or switch to neutral alumina. Keep column residence time under 20 minutes.
Q: My product decomposes into multiple unidentified spots on TLC during solvent removal. What is the causality? A: Thermal instability. The combination of a β-keto ester and α-halogens makes the molecule prone to thermal decarboxylation or retro-Claisen condensation when heated. Solution: Never let your rotary evaporator water bath exceed 25–30°C. Once the solvent is removed, immediately backfill the flask with argon or nitrogen and store the neat oil at -20°C.
Q: How can I resolve the target compound from dibrominated byproducts? A: Over-halogenation is a common issue during the synthesis of these esters[4]. Because the dibrominated byproduct and the target α-bromo-α-fluoro ester have very similar lipophilicities, they often co-elute on normal-phase silica. Solution: Utilize a highly non-polar, isocratic solvent system (e.g., 98:2 Hexanes/Diethyl Ether) to maximize theoretical plates. Alternatively, vacuum distillation is highly effective here, as the dibrominated species has a significantly higher boiling point and will remain in the distillation heel.
Q: Is it possible to separate the syn and anti diastereomers of the downstream reduced products using these methods? A: While the α-bromo-α-fluoro β-keto ester itself does not have stable diastereomers at the α-position (due to rapid enolization/epimerization), downstream reduction to the α-fluoro-β-hydroxy ester locks the stereocenters[2]. Those resulting diastereomers can usually be separated by standard silica gel chromatography without the need for Et₃N deactivation, as the removal of the bromine atom significantly increases the molecule's stability.
References
- Source: alaska.
- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters.
- A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS)
- Source: helsinki.
Sources
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
Technical Support Center: Advanced Strategies for Alpha-Substituted Phenylpropanoates
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with sterically challenging alpha-substituted phenylpropanoates. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My standard ester hydrolysis/saponification is failing or giving abysmal yields. What's the underlying issue?
A1: The primary culprit is steric hindrance. The alpha-substituent (e.g., methyl, ethyl, or larger groups) on the phenylpropanoate backbone physically obstructs the approach of nucleophiles, like hydroxide ions, to the electrophilic carbonyl carbon.[1][2] This steric shield dramatically increases the activation energy required for the formation of the tetrahedral intermediate, which is the rate-determining step in saponification.[3] Standard aqueous base conditions, which rely on heavily solvated hydroxide ions, are often insufficient to overcome this barrier, resulting in extremely slow or incomplete reactions.[4]
Q2: I'm struggling with amide bond formation between my alpha-substituted phenylpropanoic acid and a hindered amine. Standard coupling reagents aren't working. Why?
A2: This is a classic case of cumulative steric hindrance. Both your carboxylic acid and your amine are sterically demanding. Standard coupling reagents (e.g., DCC, EDC) form an activated intermediate (like an O-acylisourea), but the subsequent nucleophilic attack by the hindered amine is still too slow. The activated intermediate may decompose or participate in side reactions before the desired coupling can occur. In some cases, the formation of the activated N-acyl intermediate with a catalyst like DMAP can be sterically disfavored.[5]
Q3: Are there general strategies I should consider before optimizing a specific reaction?
A3: Absolutely. Before diving into highly specialized reagents, consider these fundamental modifications:
-
Increase Reaction Temperature and Time: The simplest approach is to provide more thermal energy to overcome the activation barrier. Monitor carefully for decomposition.[6]
-
Use a Less Hindered Reagent: If possible, consider if a less sterically demanding nucleophile or coupling partner can be used.
-
Change the Solvent: Switching from polar protic solvents (like water or ethanol) to polar aprotic solvents (like DMSO, DMF, or THF) can be highly effective. Aprotic solvents do not form a tight solvation shell around anionic nucleophiles, making them "naked" and more reactive.[3][7]
-
Employ a More Reactive Electrophile: Instead of a carboxylic acid, convert it to a more reactive acyl fluoride or acyl chloride. This increases the electrophilicity of the carbonyl carbon, making it a more attractive target for even hindered nucleophiles.[8]
Troubleshooting Guides & Protocols
Issue 1: Failed or Incomplete Saponification of a Hindered Ester
When standard NaOH or KOH in aqueous alcohol fails, more potent, specialized methods are required to force the reaction to completion.
Troubleshooting Workflow: Saponification
Caption: Troubleshooting tree for low-yield saponification.
Protocol 1: Mild Alkaline Hydrolysis in a Non-Aqueous Medium
This method leverages a biphasic solvent system to enhance the reactivity of the hydroxide ion by minimizing its solvation.[3][4]
Rationale: In a MeOH/CH₂Cl₂ mixture, NaOH is poorly solvated compared to in an aqueous environment. This results in a more reactive, "naked" hydroxide ion that can more effectively attack the sterically shielded carbonyl carbon. This protocol avoids high temperatures that might degrade sensitive molecules.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the alpha-substituted phenylpropanoate (1.0 eq) in dichloromethane (CH₂Cl₂) to make a ~0.1 M solution.
-
Reagent Addition: Prepare a 0.3 N solution of NaOH in methanol (MeOH). Add this methanolic NaOH solution (3.0 eq) to the ester solution at room temperature with vigorous stirring.
-
Reaction: A fine white precipitate of the sodium carboxylate salt should begin to form. Monitor the reaction by TLC or LC-MS. For highly hindered esters, the reaction may take several hours to 24 hours.
-
Work-up: Upon completion, dilute the mixture with water. Acidify the aqueous layer with dilute HCl (e.g., 1 M) to a pH of ~2-3 to protonate the carboxylate.
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by chromatography or recrystallization.
Protocol 2: High-Potency Hydrolysis with Potassium tert-Butoxide
For exceptionally resistant esters, a stronger base system is necessary. This method uses potassium tert-butoxide in anhydrous DMSO.[7]
Rationale: Potassium tert-butoxide (KOtBu) is a very strong, non-nucleophilic base. In the presence of a stoichiometric amount of water in DMSO, it generates hydroxide ions in a non-protic medium, maximizing their nucleophilicity.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, nitrogen-flushed flask, add the hindered ester (1.0 eq) and anhydrous DMSO to make a ~0.1 M solution.
-
Reagent Addition: Add solid potassium tert-butoxide (3.0 eq) to the solution, followed by deionized water (1.5 eq relative to KOtBu).
-
Reaction: Stir the mixture under a nitrogen atmosphere at room temperature. The reaction is typically complete within 1-3 hours. Monitor by HPLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by adding it to a chilled aqueous solution of sodium phosphate, dibasic (Na₂HPO₄, 10 eq).
-
Purification: The resulting aqueous mixture can be purified directly. For non-polar products, an acidic work-up and extraction as described in Protocol 1 may be performed. For water-soluble products, purification via chromatography (e.g., Sephadex) may be required.[7]
Issue 2: Low Yield in Amide Coupling with Hindered Substrates
When both the acid and amine partners are bulky, specialized coupling agents that proceed through a highly reactive intermediate are essential.
Comparative Data: Coupling Reagent Efficacy
| Coupling Strategy | Substrate Type | Typical Yield | Rationale |
| EDC/HOBt | Non-hindered acid + amine | Excellent | Standard, reliable carbodiimide activation. |
| EDC/HOBt | Hindered Acid + non-hindered amine | Moderate-Poor | Steric hindrance slows attack on the activated ester. |
| HATU/DIPEA | Hindered Acid + Hindered Amine | Good-Excellent | Forms a highly reactive HOBt-ester less prone to side reactions. |
| Acyl Fluoride (BTFFH) | Hindered Acid + Electron-Deficient Amine | Excellent | Acyl fluoride is a small, highly electrophilic intermediate, minimizing steric clash.[8] |
Protocol 3: Amide Coupling via in situ Acyl Fluoride Formation
This protocol uses BTFFH (N,N'-Bis(2,2,2-trifluoroethyl)-N,N'-bis(trifluoromethyl)formamidinium hexafluorophosphate) to convert the carboxylic acid to a highly reactive acyl fluoride intermediate, which then couples efficiently with hindered or electron-deficient amines.[5][8]
Mechanism Insight: Acyl Fluoride Activation
Caption: Activation pathway for hindered amide coupling.
Step-by-Step Methodology:
-
Preparation: In a dry, nitrogen-flushed flask, combine the alpha-substituted phenylpropanoic acid (1.3 eq) and BTFFH (1.2 eq relative to the amine).
-
Activation: Add a dry, aprotic solvent (e.g., DMF or MeCN) and stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.
-
Coupling: Add the hindered amine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Heat the reaction mixture as required (e.g., 50-80 °C) and monitor by LC-MS. Reactions with highly hindered substrates may require 24-48 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Issue 3: Difficulty in Reductive Deoxygenation to Ethers
Direct conversion of a sterically hindered ester to an ether is challenging. Traditional methods often fail or require harsh conditions. Modern catalytic systems offer a milder alternative.
Protocol 4: Iridium-Catalyzed Reductive Deoxygenation
This protocol uses a commercially available Iridium catalyst and a silane reductant to achieve a single-vessel conversion of the ester to the corresponding ether under mild conditions.[9]
Rationale: The iridium complex acts as a Lewis acid to activate the ester and catalyzes the hydrosilylation to form a mixed silyl/alkyl hemiacetal intermediate. This intermediate is then further reduced by the catalyst system to the final ether product. This pathway avoids the high-energy intermediates of traditional reductions.
Step-by-Step Methodology:
-
Preparation: In a vial under an inert atmosphere (e.g., argon or nitrogen), combine the hindered ester (1.0 eq) and the Iridium precatalyst, IrCl(CO)(P[OCH(CF₃)₂]₃)₂ (1-2 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., THF or toluene), followed by the reductant, tetramethyldisiloxane (TMDS, 4.0 eq).
-
Reaction: Seal the vial and stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ether by flash chromatography.
References
-
Almehmadi, Y. A., Passmore, A. J., Gabriel, P., & Dixon, D. J. (2025). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Angewandte Chemie International Edition. Available at: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]
-
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Arkivoc. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(32), 8563-8570. Available at: [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2017). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Scite.ai. Available at: [Link]
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scite.ai [scite.ai]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Retro-Claisen Condensation in Fluorinated β-Keto Esters
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with fluorinated β-keto esters. The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and biological properties, making these compounds highly valuable in medicinal chemistry and materials science.[1][2] However, the very features that make them so attractive—namely, the strong electron-withdrawing nature of the fluoroalkyl group—also render them susceptible to undesirable side reactions, most notably the retro-Claisen condensation.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize or prevent this decomposition pathway, ensuring the integrity and yield of your target molecules.
Troubleshooting Guide: Addressing Retro-Claisen Condensation Head-On
The retro-Claisen condensation is the reverse of the Claisen condensation, leading to the cleavage of a carbon-carbon bond and the breakdown of the β-keto ester.[3] In the context of fluorinated analogues, the electron-withdrawing fluoroalkyl group significantly enhances the electrophilicity of the ketone carbonyl and acidifies the α-protons, making the molecule more prone to nucleophilic attack and subsequent fragmentation, especially under basic conditions.
Issue 1: Significant product decomposition observed during base-mediated reactions (e.g., alkylation, acylation).
Root Cause Analysis: Strong bases, particularly nucleophilic ones like alkoxides (e.g., sodium ethoxide), can directly attack the highly electrophilic ketone of the fluorinated β-keto ester. This initiates the retro-Claisen cascade, leading to the formation of a fluorinated ester and an enolate of the corresponding ketone.
Immediate Corrective Actions:
-
Re-evaluate Your Choice of Base: The selection of the base is a critical parameter.[3] Opt for non-nucleophilic, sterically hindered bases. These bases are capable of deprotonating the α-carbon to form the desired enolate for subsequent reactions without adding to the carbonyls.
| Base Type | Examples | Suitability for Fluorinated β-Keto Esters | Rationale |
| Alkoxides | Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu) | Low to Moderate | Prone to nucleophilic attack, initiating retro-Claisen. KOtBu is sterically bulkier and a better choice than NaOEt if an alkoxide must be used. |
| Metal Hydrides | Sodium hydride (NaH), Potassium hydride (KH) | High | Non-nucleophilic; deprotonates the α-carbon effectively. The resulting H₂ gas is easily removed. |
| Amide Bases | Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), Potassium bis(trimethylsilyl)amide (KHMDS) | Very High | Strong, non-nucleophilic, and highly effective for generating enolates from weakly acidic protons.[4] |
| Carbonates | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Moderate to High | Milder bases that can be effective in some cases, particularly for substrates with highly acidic α-protons.[2] |
-
Control the Reaction Temperature: Lowering the reaction temperature can significantly slow down the rate of the retro-Claisen condensation.[5] Perform the deprotonation and subsequent reaction at reduced temperatures (e.g., -78 °C to 0 °C).
Step-by-Step Protocol for Alkylation using a Non-Nucleophilic Base:
-
Dissolve the fluorinated β-keto ester in an appropriate anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add a solution of a non-nucleophilic base (e.g., LDA in THF) dropwise to the cooled solution.
-
Stir the reaction mixture at this temperature for a sufficient time to ensure complete enolate formation (typically 30-60 minutes).
-
Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Issue 2: Product degradation during aqueous workup or purification on silica gel.
Root Cause Analysis: The stability of fluorinated β-keto esters is highly pH-dependent. Both strongly acidic and basic conditions can promote hydrolysis and retro-Claisen condensation. Silica gel, being inherently acidic, can also catalyze the degradation of sensitive compounds.
Preventative Measures:
-
Neutralize Carefully: During the workup, use a mild buffer solution (e.g., phosphate buffer, pH 7) to neutralize the reaction mixture instead of strong acids or bases.
-
Minimize Contact with Water: If possible, perform a non-aqueous workup.
-
Alternative Purification Techniques:
-
Florisil or Alumina Chromatography: Consider using neutral or basic alumina, or Florisil as the stationary phase for column chromatography.
-
Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a solution of triethylamine in the eluent system.
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Why is retro-Claisen condensation more prevalent with fluorinated β-keto esters compared to their non-fluorinated counterparts?
A1: The high electronegativity of fluorine atoms in the fluoroalkyl group (e.g., trifluoromethyl) exerts a strong electron-withdrawing inductive effect. This effect has two major consequences that favor the retro-Claisen reaction:
-
Increased Electrophilicity of the Ketone Carbonyl: The ketone carbonyl becomes more susceptible to nucleophilic attack.
-
Increased Acidity of the α-Protons: While this facilitates desired enolate formation, it also means that the resulting fluorinated ester and ketone fragments are more stable, thus providing a thermodynamic driving force for the retro-Claisen pathway.
Caption: Retro-Claisen mechanism.
Q2: Can Lewis acids be used to mitigate retro-Claisen condensation?
A2: Yes, under certain conditions, Lewis acids can be beneficial. In reactions like asymmetric fluorinations, Lewis acids can coordinate with the β-keto ester, activating it towards the desired reaction pathway while potentially disfavoring the retro-Claisen pathway.[6][7][8] However, the choice of Lewis acid and reaction conditions is crucial, as some Lewis acids can also promote decomposition.
Q3: Are there any protecting group strategies to prevent this side reaction?
A3: Protecting the ketone carbonyl as an acetal or ketal is a viable strategy, as these functional groups are stable under basic conditions.[9][10] This allows for manipulations at the ester functionality or other parts of the molecule without risking retro-Claisen condensation. The protecting group can then be removed under acidic conditions.
Caption: Workflow for using a protecting group.
Q4: How does solvent choice impact the retro-Claisen reaction?
A4: The choice of solvent can influence the reaction in several ways. Protic solvents, such as alcohols, can participate in the reaction and may facilitate the retro-Claisen pathway, especially in the presence of a base that can generate alkoxides. Aprotic polar solvents like THF, DMF, or DMSO are generally preferred as they can solvate the cation of the base without interfering with the reaction.
Q5: I am performing a decarboxylation of a fluorinated β-keto acid. Is this related to the retro-Claisen condensation?
A5: While both involve the cleavage of a C-C bond, the mechanisms are different. The decarboxylation of a β-keto acid typically proceeds through a cyclic transition state upon heating, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the ketone.[11] This is a distinct process from the base-mediated retro-Claisen condensation. However, under basic conditions, a β-keto acid can be deprotonated to form a carboxylate, which might then be susceptible to a retro-Claisen type cleavage, though decarboxylation is often the more favorable pathway.[2][12]
References
-
Shibatomi, K., Tsuzuki, Y., & Iwasa, S. (2008). Lewis Acid-catalyzed Asymmetric Fluorinations of β-Keto Esters: Dramatic Improvement in Enantioselectivity by Changing the Operation Sequence. Chemistry Letters. [Link]
-
Shibatomi, K., Tsuzuki, Y., & Iwasa, S. (Year). Lewis Acid-catalyzed Asymmetric Fluorinations of -Keto Esters: Dramatic Improvement in Enantioselectivity by Chang. Source. [Link]
-
GeeksforGeeks. (2025, July 23). Claisen Condensation. GeeksforGeeks. [Link]
-
Kim, D. Y., & Park, E. J. (2025, August 10). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. ResearchGate. [Link]
-
Ono, T., et al. (n.d.). Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI. TOSOH F-TECH, Inc.[Link]
-
Alonso, C., et al. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC. [Link]
-
Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes. Fiveable. [Link]
-
Fujihira, Y., et al. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC. [Link]
-
Fujihira, Y., et al. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
Tius, M. A. (2025, August 10). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Hydro‐trifluoromethylations of β‐ketoesters with Umemoto reagent.. ResearchGate. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Claisen condensation. Wikipedia. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]
-
Song, J., et al. (2017, September 12). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI). ScienceDirect. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
-
Alpha Chemika. (n.d.). ETHYL TRIFLUOROACETATE For Synthesis. Alpha Chemika. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Wikipedia. [Link]
-
ResearchGate. (2025, January 7). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. ResearchGate. [Link]
- Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. [Link]
-
Yang, D., et al. (2013, April 19). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. PubMed. [Link]
-
PMC. (2015, January 1). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. [Link]
-
Unknown. (n.d.). Chapter 21 notes. Source. [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Source. [Link]
-
YouTube. (2020, March 1). Claisen condensation of esters. YouTube. [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
Sources
- 1. Volume # 2(105), March - April 2016 — "Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI" [notes.fluorine1.ru]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Controlling diastereoselectivity in reactions of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division Subject: Technical Guide: Controlling Diastereoselectivity in Reactions of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Executive Summary
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS 139101-23-8) is a densely functionalized scaffold containing a quaternary
The primary challenge in utilizing this compound is controlling the diastereoselectivity (dr) during the reduction of the C3-ketone.[2] Because the C2 position is a quaternary stereocenter (bearing Br, F, COOEt, and the acyl group), the reduction of the adjacent ketone generates a second stereocenter, creating diastereomeric pairs (syn and anti).[2]
This guide provides troubleshooting workflows and protocols to control this stereochemical outcome, leveraging chelation-controlled and dipole-controlled transition states.
Part 1: Technical Troubleshooting & FAQs
Q1: I am observing low diastereomeric ratios (dr ~ 1:1) when reducing the ketone with in methanol.[2] How can I favor the syn-diastereomer?
Diagnosis:
Standard reduction with sodium borohydride (
Solution: Implement Chelation Control
To favor the syn-isomer (where the -OH and the C2-Br/F group orientation is defined by the metal bridge), you must lock the conformation of the
-
Reagent Switch: Use Zinc Borohydride (
) or add a Lewis acid like or prior to hydride addition.[2] -
Mechanism: The
or ion coordinates simultaneously to the ketone oxygen (C3) and the ester carbonyl oxygen (C1).[2] This forms a rigid cyclic transition state.[2] The hydride then attacks from the face opposite the bulky phenyl group and the C2-substituents, typically yielding the syn-product with high selectivity.[2] -
Solvent: Switch to non-coordinating solvents like Dichloromethane (DCM) or Diethyl Ether (
) .[2] Protic solvents (MeOH) compete for metal coordination and disrupt the chelate.[2]
Q2: How do I access the anti-diastereomer selectively?
Diagnosis: Accessing the anti-isomer requires avoiding chelation and instead relying on steric or electrostatic (dipole) repulsion to direct the hydride attack (Felkin-Anh or Cornforth models).[2]
Solution: Steric/Dipole Control
-
Reagent: Use bulky reducing agents such as L-Selectride (Lithium tri-sec-butylborohydride) or
. -
Conditions: Perform the reaction at cryogenic temperatures (
) in THF. -
Mechanism: The bulky borohydride cannot easily fit into a chelated structure.[2] Instead, the reaction proceeds via the Felkin-Anh model where the C2-Bromine (the largest group) or C2-Fluorine (electronegative group) aligns anti-periplanar to the incoming hydride to minimize torsional strain and dipole interactions.[2]
Q3: I am detecting debrominated byproducts (ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate). What is causing this?
Diagnosis: The C2-Br bond is labile, particularly adjacent to a radical-stabilizing carbonyl and phenyl group. Strong hydride donors or radical initiators can cause hydrodebromination .[2]
Corrective Actions:
-
Avoid Radical Conditions: Ensure solvents are degassed to remove oxygen (which can initiate radical chains).[2] Avoid tin hydrides.
-
Milder Reagents: If using
, lower the temperature to . -
Quench Protocol: Acidify the reaction mixture carefully at low temperature. Exothermic quenching can promote elimination or substitution of the bromide.[2]
Part 2: Comparative Data & Reagent Selection
The following table summarizes the expected diastereoselectivity based on reagent class for
| Reagent System | Dominant Model | Major Diastereomer | Expected dr | Notes |
| Substrate Control (Mixed) | Mixed | ~1:1 to 2:1 | Poor selectivity due to competing steric/dipole effects. | |
| Chelation Control | Syn | >95:5 | Requires preparation of | |
| Chelation Control | Syn | >90:10 | Luche reduction conditions; easier to handle than Zinc.[2] | |
| L-Selectride / THF | Felkin-Anh / Steric | Anti | >90:10 | Low temp ( |
| KRED Enzymes | Enzyme Pocket Control | Syn or Anti | >99:1 | Requires screening specific Ketoreductases (e.g., Codexis panels).[2] |
Part 3: Experimental Protocols
Protocol A: Chelation-Controlled Reduction (Target: Syn-Isomer)
Use this protocol to maximize syn-selectivity via Zinc chelation.
Reagents:
-
Substrate: Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (1.0 equiv)
-
Reducing Agent:
(0.15 M in ether, 1.2 equiv)[2] -
Solvent: Anhydrous Diethyl Ether (
)[2]
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve the substrate in anhydrous
(0.1 M concentration). -
Cooling: Cool the solution to
using a cryostat or ice/salt bath. -
Addition: Add the
solution dropwise over 15 minutes. Note: Rapid addition can cause local overheating and loss of selectivity.[2] -
Reaction: Stir at
for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1) or LC-MS.[2] -
Quench: Carefully add saturated aqueous
at . Dilute with .[2] -
Workup: Wash organic phase with brine, dry over
, and concentrate. -
Analysis: Determine dr using
NMR (distinct shifts for syn/anti F-atoms) or Chiral HPLC.
Protocol B: Enzymatic Dynamic Kinetic Resolution (Target: High ee/dr)
Use this protocol if enantiopurity is required alongside diastereocontrol.[2]
Context:
Recent literature indicates that Ketoreductases (KREDs) can reduce
-
Screening: Screen a panel of NADPH-dependent KREDs (e.g., Codexis KRED screening kit) in phosphate buffer (pH 7.[2]0) with IPA/GDH recycling system.[2]
-
Scale-Up: Dissolve substrate in DMSO (5% v/v final). Add to buffer containing optimized KRED enzyme and cofactor (NADP+).[2]
-
Incubation: Stir at
for 24 hours. -
Extraction: Extract with EtOAc. This method typically yields >99% de and >99% ee.[2][3]
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways for determining diastereoselectivity.
Caption: Decision tree for selecting reaction conditions to favor Syn vs. Anti diastereomers during the reduction of the
References
-
Vanagel, M. G. (2024).[2][4] Synthesis and Stereoselective Reduction of
-Fluoro- -Keto Esters by Ketoreductases. University of Alaska Fairbanks.[2] Link -
Wang, F., et al. (2012).[2] Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of
-ketoesters.[2] Beilstein Journal of Organic Chemistry, 8, 138–143.[2] Link -
Kalaitzakis, D., & Smonou, I. (2010).[2] Highly Stereoselective Reductions of
-Alkyl-1,3-diketones and -Alkyl- -keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases.[3] The Journal of Organic Chemistry, 75(24).[2] Link[2] -
Qian, J., et al. (2015).[2][5] A Facile and Mild Approach for Stereoselective Synthesis of
-Fluoro- -unsaturated Esters from -Fluoro- -keto Esters.[5] Synlett, 26(01), 127-132.[2][5] Link[2]
Sources
- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 5. A Facile and Mild Approach for Stereoselective Synthesis of α-Fluoro-α,β-unsaturated Esters from α-Fluoro-β-keto Esters via Deacylation [organic-chemistry.org]
Validation & Comparative
19F NMR chemical shift of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Publish Comparison Guide: ^19^F NMR Chemical Shift Analysis of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate vs. Alternative Synthons
Introduction
In modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven methodology to enhance metabolic stability and target binding affinity. Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (EBFOP) is a highly versatile fluorinated building block. Unlike its non-brominated counterpart, ethyl 2-fluoro-3-oxo-3-phenylpropanoate (EFOP), EBFOP contains a reactive C–Br bond that enables visible-light-promoted photoredox cross-couplings and Reformatsky-type reactions 1.
To objectively evaluate the performance, reactivity, and purity of these synthons, ^19^F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the analytical gold standard. This guide provides an in-depth comparison of EBFOP against alternative synthons, grounded in structural causality and self-validating experimental protocols.
Section 1: Structural Causality & ^19^F NMR Chemical Shifts
The ^19^F NMR chemical shift is exquisitely sensitive to the local electronic environment. When comparing EBFOP to alternative building blocks like EFOP or ethyl 2-methyl-2-fluoro-3-oxo-3-phenylpropanoate (EMFOP), the nature of the
Causality of the Chemical Shift:
Replacing the
Quantitative Data Comparison:
| Fluorinated Synthon |
Section 2: Experimental Protocols & Self-Validating Methodologies
To ensure reproducibility, the following protocols detail the synthesis of EBFOP and its subsequent NMR validation.
Protocol 1: Synthesis of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
-
Precursor Preparation: Dissolve ethyl benzoylacetate (1.0 equiv) in anhydrous acetonitrile (CH
3CN). -
Electrophilic Fluorination: Add Selectfluor (1.05 equiv) and stir at 90 °C under microwave irradiation for 40 minutes [[2]](). Quench with water, extract with ethyl acetate, and purify via flash column chromatography to yield the intermediate EFOP.
-
Bromination: Dissolve the purified EFOP in carbon tetrachloride (CCl
-position.4). Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux for 4 hours to induce radical bromination at the -
Isolation: Cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield EBFOP.
Protocol 2: Self-Validating ^19^F NMR Acquisition
A self-validating NMR system requires an internal standard to eliminate chemical shift referencing errors caused by solvent drift or magnetic susceptibility variations.
-
Sample Preparation: Dissolve 15 mg of the synthesized EBFOP in 0.6 mL of deuterated chloroform (CDCl
3). -
Internal Standard Addition: Add exactly 5.0
L of trifluorotoluene (PhCF3) to the NMR tube. PhCF3serves as the internal reference, resonating at precisely -63.7 ppm. -
Acquisition Parameters: Acquire the ^19^F NMR spectrum at 376 MHz using a standard single-pulse sequence with proton decoupling (^19^F{^1^H}) to ensure sharp singlets. Set the relaxation delay (D1) to at least 3 seconds to allow for complete longitudinal relaxation, ensuring accurate quantitative integration.
-
Validation: Verify the presence of the PhCF
3peak at -63.7 ppm and calibrate the spectrum. The EBFOP product peak must appear as a distinct singlet in the -115 to -125 ppm range, confirming successful bromination and the absence of the EFOP doublet (-190 ppm).
Section 3: Mechanistic Signaling & Workflow Diagrams
Workflow for the synthesis and 19F NMR validation of EBFOP.
Comparative reactivity pathways of EBFOP versus EFOP in organic synthesis.
Conclusion
When comparing fluorinated building blocks for advanced drug development, EBFOP stands out due to its dual functionalization potential. While EFOP is limited primarily to enolate-driven alkylations, the labile C–Br bond in EBFOP unlocks radical and organometallic pathways 1. ^19^F NMR serves as the critical diagnostic tool in this workflow; the pronounced downfield shift induced by the bromine atom and the collapse of signal multiplicity provide immediate, self-validating proof of successful synthon generation.
References
-
Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. 2
-
Visible-light-promoted Csp3–Br bond homolysis of bromodifluoroacylarenes for difluoroalkylation of quinoxalinones and hydrazones. RSC Advances. 1
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2-Bromo-2-Fluoro-3-Oxo-3-Phenylpropanoate
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of a complex halogenated β-keto ester, ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. By dissecting its fragmentation pathways, we will provide a framework for understanding and predicting the behavior of similarly complex molecules.
The Structural Landscape: Understanding the Target Molecule
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is a multifaceted molecule presenting several key structural features that will dictate its fragmentation behavior under mass spectrometric analysis. These include:
-
An ethyl ester group, prone to characteristic losses.
-
A benzoyl group , providing a stable aromatic moiety.
-
A stereocenter at the α-carbon, substituted with both bromine and fluorine atoms. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in a near 1:1 ratio), will be a key diagnostic tool.[1]
-
A β-keto ester functionality, known for specific cleavage patterns.[2][3]
The interplay of these groups under high-energy electron impact leads to a complex yet interpretable fragmentation pattern.
The Predicted Fragmentation Pathway: A Cascade of Cleavages
Upon electron ionization, the molecule will form a molecular ion (M+•). Due to the presence of multiple heteroatoms (oxygen, bromine, fluorine), the initial ionization could occur at several sites. The subsequent fragmentation is a competitive process, with pathways favored that lead to the formation of more stable carbocations and neutral radicals.
A proposed fragmentation pathway is outlined below:
Caption: Proposed major fragmentation pathways for ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate.
Key Fragmentation Events:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.[2][3] A primary fragmentation will be the cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the highly stable benzoyl cation (m/z 105) . This is often a base peak in the spectra of benzoyl-containing compounds. The benzoyl cation can further lose a neutral carbon monoxide molecule to yield the phenyl cation (m/z 77) .
-
Ester-Specific Fragmentations: The ethyl ester group can undergo several characteristic fragmentations.
-
Loss of the ethoxy radical (•OCH2CH3) resulting in a fragment with a mass of [M-45].
-
Loss of an ethyl radical (•CH2CH3) leading to a fragment of [M-29].
-
A McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.[2][3][4]
-
-
Halogen Loss: The carbon-halogen bonds will also be subject to cleavage.
-
Loss of a bromine radical (•Br) will result in a fragment at [M-79] and [M-81], reflecting the isotopic distribution of bromine.
-
Loss of a fluorine radical (•F) will produce a fragment at [M-19].
-
Comparative Analysis: Insights from Simpler Analogs
To substantiate our predictions, we can compare the expected fragmentation of our target molecule with the known fragmentation patterns of simpler, related compounds.
| Compound | Key Fragments (m/z) and Interpretation | Reference |
| Ethyl Phenylacetate | 164 (M+•), 91 (Tropylium ion, from rearrangement of benzyl cation), 119 ([M-OC2H5]+) | [5][6][7] |
| α-Bromoacetophenone | 198/200 (M+•), 105 (Benzoyl cation), 77 (Phenyl cation) | General knowledge of α-haloketone fragmentation |
| Ethyl Acetoacetate (a β-keto ester) | 130 (M+•), 88 ([M-CH2CO]+• via McLafferty), 43 (Acetyl cation) | [2][3] |
This comparison highlights that the benzoyl cation (m/z 105) is a consistently strong indicator of the phenyl-keto substructure. The fragmentation of the ester group in ethyl phenylacetate also supports the predicted losses from our more complex molecule.
Experimental Protocol: A Blueprint for Analysis
To acquire the mass spectrum of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, a standard gas chromatography-mass spectrometry (GC-MS) approach would be employed.
Objective: To obtain the electron ionization (EI) mass spectrum and identify the key fragmentation patterns of the target compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
Methodology:
Caption: A typical GC-MS workflow for the analysis of a semi-volatile organic compound.
Rationale for Experimental Choices:
-
GC-MS: This is the technique of choice for volatile and semi-volatile organic compounds, providing both separation and structural information.[8][9][10]
-
Electron Ionization (EI) at 70 eV: This is the standard ionization energy for creating reproducible and extensive fragmentation patterns, which are crucial for structural elucidation and library matching.[11]
-
DB-5ms Column: A low-polarity column is generally suitable for a wide range of organic molecules and provides good chromatographic resolution.[12]
-
Temperature Programming: A temperature ramp is essential to ensure the elution of the compound as a sharp peak and to separate it from any potential impurities.
Conclusion: A Predictive Framework
While a definitive fragmentation pattern can only be confirmed through empirical data, the principles of mass spectrometry, coupled with a comparative analysis of related structures, provide a robust framework for its prediction. The fragmentation of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is expected to be dominated by cleavages that lead to the formation of stable ions, particularly the benzoyl cation. The presence of bromine will serve as a clear diagnostic marker due to its isotopic signature. This guide provides researchers with a logical approach to interpreting the mass spectra of complex, poly-functionalized molecules, thereby accelerating the process of structural confirmation in their research and development endeavors.
References
-
Mass Spectra of β-Keto Esters. Canadian Science Publishing. Available from: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks. Available from: [Link]
-
Mass Spectra of β-Keto Esters. ResearchGate. Available from: [Link]
-
Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. PubMed. Available from: [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available from: [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Available from: [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Interpretation of mass spectra. University of Arizona. Available from: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]
-
Ethyl phenylacetate. PubChem. Available from: [Link]
-
Studies in mass spectrometry. Part XII. Mass spectra of enamines. RSC Publishing. Available from: [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Available from: [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available from: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]
-
Showing Compound Ethyl phenylacetate (FDB010560). FooDB. Available from: [Link]
-
EI Mass spectral fragmentation of 1. Relative intensities are given in parentheses. p Peak not observed. ResearchGate. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
-
Fragmentation Mechanisms. Intro to Mass Spectrometry. Available from: [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). ResearchGate. Available from: [Link]
-
α-Halo ketone. Wikipedia. Available from: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. Available from: [Link]
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- 2. cdnsciencepub.com [cdnsciencepub.com]
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- 5. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl phenylacetate(101-97-3) MS spectrum [chemicalbook.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparing Selectfluor vs. NFSI for the Synthesis of α-Fluoro Esters: A Comprehensive Guide
The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug development. Introducing a fluorine atom at the α-position of an ester dramatically alters the molecule's metabolic stability, lipophilicity, and binding affinity without causing significant steric perturbations.
Historically, nucleophilic fluorination dominated the field. However, the advent of bench-stable electrophilic fluorinating agents has revolutionized the synthesis of α-fluoro carbonyls [1]. Among these, Selectfluor and N-Fluorobenzenesulfonimide (NFSI) stand out as the premier reagents.
As an application scientist, choosing between Selectfluor and NFSI is not merely a matter of preference; it is dictated by the mechanistic requirements of the substrate, the desired stereochemical outcome, and the specific reactivity profile of the enolate or silyl ketene acetal intermediate. This guide provides an objective, data-backed comparison of these two reagents, complete with self-validating experimental protocols.
Reagent Profiles & Mechanistic Causality
To understand why a specific reagent is chosen, we must first examine the causality behind their reactivity.
Selectfluor (F-TEDA-BF₄)
Selectfluor is a highly reactive, cationic fluorinating agent. Its core reactivity stems from a highly polarized N–F bond situated on a quaternary ammonium salt [2].
-
The Causality of High Reactivity: Because it is a dicationic salt, Selectfluor is approximately five orders of magnitude more reactive than NFSI [3]. This makes it the ideal candidate for direct, catalyst-free fluorination of robust, electron-rich intermediates like silyl ketene acetals.
-
Limitations: Its extreme reactivity often precludes its use in delicate catalytic asymmetric processes, as the rapid, uncatalyzed background reaction outpaces the chiral catalyst, leading to racemic mixtures. Furthermore, its cationic nature makes it insoluble in non-polar solvents, restricting its use to polar media like acetonitrile or water.
NFSI (N-Fluorobenzenesulfonimide)
NFSI is a neutral, milder electrophilic fluorinating agent [4].
-
The Causality of Selectivity: The electron-withdrawing benzenesulfonyl groups activate the N–F bond enough to react with nucleophiles, but its neutral state ensures it is significantly less aggressive than Selectfluor. This mildness is its greatest asset: it prevents overfluorination (difluorination), a common side reaction in enolate chemistry [2].
-
The Gold Standard for Asymmetric Catalysis: Because NFSI reacts slowly with unactivated enolates, it is the premier choice for transition-metal and organocatalytic asymmetric fluorination. It coordinates effectively with chiral Lewis acid complexes (e.g., Pd-BINAP) without degrading the catalyst, ensuring that fluorination only occurs within the chiral pocket [5].
Comparative Data Summary
The following table summarizes the quantitative and qualitative performance metrics of Selectfluor and NFSI for α-fluoro ester synthesis.
| Feature | Selectfluor | NFSI |
| Chemical Structure | Cationic (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | Neutral (N-Fluorobenzenesulfonimide) |
| Relative Reactivity | Extremely High (~10⁵ times faster than NFSI) | Moderate to Mild |
| Solubility | Polar solvents (MeCN, DMF, H₂O) | Broad (THF, DCM, Toluene, EtOAc) |
| Primary Application | Fast, racemic fluorination of silyl ketene acetals | Catalytic asymmetric α-fluorination |
| Overfluorination Risk | High (requires strict stoichiometric control) | Low (highly selective for monofluorination) |
| Byproduct Removal | Aqueous wash (byproduct is highly water-soluble) | Chromatography or crystallization (dibenzensulfonimide) |
Visualizing the Workflows
To systematically decide which reagent to use, refer to the decision matrix and mechanistic pathways below.
Decision Matrix for Reagent Selection
Caption: Logical decision tree for selecting between Selectfluor and NFSI based on synthetic requirements.
Mechanistic Pathway Comparison
Caption: Divergent mechanistic pathways for enolate fluorination utilizing Selectfluor vs. NFSI.
Self-Validating Experimental Protocols
The following protocols are designed with built-in mechanistic safeguards to ensure reproducibility and high yields.
Protocol A: Racemic α-Fluorination via Silyl Ketene Acetal using Selectfluor [6]
Use Case: Rapid synthesis of racemic α-fluoro-α-aryl esters.
Mechanistic Rationale: Direct fluorination of ester enolates with Selectfluor often leads to complex mixtures due to proton transfer and difluorination. By first trapping the enolate as a silyl ketene acetal, we create a stable, neutral nucleophile that reacts cleanly with the highly electrophilic Selectfluor, preventing enolate equilibration.
Materials:
-
Ester substrate (1.0 equiv)
-
LiHMDS (1.2 equiv, 1.0 M in THF)
-
TBSCl (1.2 equiv)
-
Selectfluor (1.1 equiv)
-
Anhydrous THF and Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Enolization: Charge a flame-dried flask with the ester (1.0 mmol) and anhydrous THF (5 mL). Cool to -78 °C. Causality: Low temperature prevents self-condensation of the ester.
-
Deprotonation: Add LiHMDS (1.2 mL) dropwise. Stir for 30 minutes.
-
Trapping: Add TBSCl (1.2 mmol) dissolved in 1 mL THF. Allow the reaction to warm to room temperature over 2 hours. Validation step: TLC should show complete consumption of the starting ester, confirming silyl ketene acetal formation.
-
Solvent Swap: Concentrate the mixture under reduced pressure to remove THF, and redissolve the crude silyl ketene acetal in anhydrous MeCN (5 mL). Causality: Selectfluor is insoluble in THF; MeCN is required for the fluorination step.
-
Fluorination: Add Selectfluor (1.1 mmol) in one portion at 0 °C. The reaction will turn cloudy as the byproduct (F-TEDA-BF₄ minus fluorine) precipitates. Stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). The Selectfluor byproduct is highly water-soluble and is cleanly removed in the aqueous layer. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Catalytic Enantioselective α-Fluorination using NFSI[5]
Use Case: Synthesis of highly enantioenriched α-fluoro-β-ketoesters.
Mechanistic Rationale: To achieve high enantiomeric excess (ee), the background uncatalyzed fluorination must be completely suppressed. NFSI is mild enough that it will not react with the β-ketoester directly at room temperature. The reaction only proceeds when the chiral Palladium-BINAP complex coordinates to the dicarbonyl, forming a chiral enolate that subsequently attacks the NFSI.
Materials:
-
β-Ketoester (1.0 equiv)
-
NFSI (1.2 equiv)
-
PdCl₂[(R)-BINAP] catalyst (5 mol%)
-
Ethanol or Isopropanol (Solvent)
Step-by-Step Procedure:
-
Catalyst Activation: In a dry flask, dissolve the PdCl₂[(R)-BINAP] complex (0.05 mmol) in anhydrous Ethanol (2 mL). Stir for 10 minutes at room temperature. Causality: Protic solvents like ethanol actively facilitate the enolization of the β-ketoester and enhance the turnover rate of the Pd-catalyst.
-
Substrate Addition: Add the β-ketoester (1.0 mmol) to the catalyst solution. Stir for 15 minutes to allow the formation of the chiral Pd-enolate complex.
-
Fluorination: Add NFSI (1.2 mmol) in one portion. Validation step: Because NFSI is a stable, non-hygroscopic solid, it can be added open to the air without degrading the reagent, though an inert atmosphere is preferred for catalyst longevity.
-
Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor by TLC or ¹⁹F NMR. Causality: The mild nature of NFSI means the reaction is slower than Selectfluor, but this slow rate is necessary to maintain high facial selectivity (typically >90% ee).
-
Workup: Concentrate the reaction mixture directly onto silica gel. Purify via flash chromatography. The dibenzenesulfonimide byproduct elutes at a known polarity and can be easily separated from the fluorinated product.
Conclusion
Both Selectfluor and NFSI are indispensable tools for the synthesis of α-fluoro esters. Selectfluor is the reagent of choice for rapid, robust, and scalable racemic fluorinations, provided the intermediate is properly stabilized (e.g., as a silyl ketene acetal). Conversely, NFSI's attenuated reactivity makes it the undisputed champion for catalytic asymmetric fluorination, allowing researchers to build complex, enantioenriched fluorinated stereocenters with surgical precision.
References
-
MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at:[Link]
-
Bryn Mawr College. Electrophilic Fluorination. Available at:[Link]
-
ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at:[Link]
-
ResearchGate. A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Available at: [Link]
Advanced Stereochemical Determination: Mosher Ester Analysis via ¹H and ¹⁹F NMR
A Comparative Guide for Drug Development & Natural Product Characterization
Executive Summary
The determination of absolute configuration (AC) is a critical milestone in drug development, particularly for regulatory filing (IND/NDA). While X-ray crystallography remains the gold standard, it requires crystalline samples often unavailable in early-stage discovery. Mosher ester analysis (using
This guide moves beyond the standard textbook definitions to compare the traditional ¹H NMR method against the high-sensitivity ¹⁹F NMR method and next-generation fluorinated Chiral Derivatizing Agents (CDAs) like CFTA . We address the specific "distance problem" inherent in ¹⁹F MTPA analysis and provide a validated workflow to ensure stereochemical assignment with >95% confidence.
Part 1: The Mechanistic Basis (Causality)
To apply Mosher analysis correctly, one must understand why it works. It is not merely a reaction; it is a probe of magnetic anisotropy.
The Conformational Lock
The reliability of the Mosher method hinges on the formation of a dominant conformer in solution.
-
The Syn-Periplanar Assumption: In the ester linkage, the carbonyl oxygen of the MTPA moiety eclipses the carbinyl proton (or the smallest group) of the substrate.
-
The Shielding Cone: The phenyl group of the MTPA auxiliary creates a magnetic shielding cone.
-
In the (S)-MTPA ester , the phenyl group shields substituents on one side of the chiral center (L2).
-
In the (R)-MTPA ester , the phenyl group shields the opposite side (L3).
-
The shift from ¹H to ¹⁹F
-
¹H NMR (Traditional): Relies on calculating chemical shift differences (
) for protons flanking the chiral center.-
Pros: Multiple data points (redundancy) increase confidence.
-
Cons: Severe signal overlap in complex natural products (e.g., macrolides, terpenes) or glycosylated drugs.
-
-
¹⁹F NMR (Advanced): Relies on the shift of the CF₃ group on the auxiliary itself.
-
Pros: Zero background interference; high sensitivity.
-
Cons: The CF₃ group is physically distant from the chiral center (4 bonds away), often resulting in small
values (<0.05 ppm) that are prone to solvent effects or error.
-
Part 2: Comparative Analysis of Fluorinated CDAs
The industry standard (MTPA) is not always the best tool for ¹⁹F analysis due to the "distance problem." Newer reagents like CFTA place the fluorine atom closer to the chiral center.
Table 1: Performance Matrix of Chiral Derivatizing Agents
| Feature | MTPA (Mosher) | MPA (Trost) | CFTA (Takeuchi) |
| Full Name | |||
| Primary Nucleus | ¹H (¹⁹F possible but weak) | ¹H | ¹⁹F |
| F-Atom Distance | N/A | ||
| Typical | 0.02 – 0.15 ppm | N/A | 0.50 – 1.50 ppm |
| Sensitivity | Moderate | High (Strong anisotropy) | Ultra-High |
| Risk Profile | High risk of false negatives in ¹⁹F if | Racemization risk during coupling. | Low risk; large shifts minimize ambiguity. |
| Best Use Case | General purpose; ¹H NMR available.[1][2][3][4][5][6][7][8][9] | Sterically hindered alcohols. | Complex molecules requiring ¹⁹F NMR. |
Critical Insight: If you are analyzing a complex scaffold where the ¹H NMR is unreadable, do not rely solely on ¹⁹F MTPA analysis . The chemical shift differences are often too small to be statistically significant. Switch to CFTA or 2-CFNA , where the fluorine is directly attached to the chiral center, amplifying the signal difference by ~10x.
Part 3: Visualization of the Stereochemical Model
The following diagram illustrates the critical "Mosher Model" used to assign configuration based on shielding effects.
Caption: The phenyl group of the MTPA auxiliary dictates the magnetic environment. In the (S)-MTPA ester, the phenyl group effectively "hovers" over substituent L2, causing an upfield shift in ¹H NMR.
Part 4: Validated Experimental Protocol
This protocol is adapted from the Hoye method (Nature Protocols, 2007) but optimized for dual-nuclei acquisition.
Reagents
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (High enantiomeric purity >99% is vital).
-
Dry Pyridine-d5 (allows in-situ NMR without workup for micro-scale).
-
Dry CDCl₃.
Step-by-Step Workflow
1. The "Double Derivatization" (Mandatory)
Never rely on a single ester. You must prepare both the (R)-MTPA and (S)-MTPA esters to calculate
2. Micro-Scale Reaction (In-Tube)
-
Step A: Dissolve substrate (0.5 – 1.0 mg) in 0.5 mL dry pyridine-d5 in an NMR tube.
-
Step B: Add (R)-MTPA-Cl (10–15 µL, excess). Shake carefully.
-
Step C: Allow to stand at RT for 1-2 hours. Monitor via ¹H NMR (look for the downfield shift of the carbinol proton).
-
Step D: Repeat in a second tube with (S)-MTPA-Cl.
3. Data Acquisition
-
¹H NMR: Acquire standard spectra. Focus on the carbinol proton and neighboring protons.[3]
-
¹⁹F NMR: Acquire spectra (SW > 200 ppm). Note: If using MTPA, expect signals around -72 ppm.
4. Analysis (The
-
Positive
(>0): Protons reside on the side opposite the phenyl group in the S-ester (Right side, L3). -
Negative
(<0): Protons reside on the same side as the phenyl group in the S-ester (Left side, L2).
Part 5: Decision Logic & Troubleshooting
Use this workflow to determine when to abandon MTPA for CFTA.
Caption: Strategic decision tree for selecting the correct NMR nucleus and Derivatizing Agent.
Troubleshooting Common Pitfalls
-
The "Mismatch" Error:
-
Commercially available (R)-(-)-MTPA acid yields the (S)-MTPA chloride (due to Cahn-Ingold-Prelog priority change at the carbonyl).
-
Correction: Always verify the stereochemistry of your chloride reagent. If you make the chloride yourself from the acid, the R/S designation flips.
-
Rule of Thumb: Use the stereochemistry of the final ester for the model, not the starting acid.
-
-
Incomplete Reaction:
-
Sterically hindered alcohols (e.g., tertiary alcohols) may not react fully with MTPA-Cl.
-
Solution: Switch to MTPA-CN (cyanide) or use DMAP/DCC coupling with extended reaction times (24h+).
-
-
Ambiguous ¹⁹F Shifts:
-
If
in ¹⁹F NMR is , the CF₃ group is likely in a "conformationally averaged" position. -
Solution: Do not guess. Switch to CFTA , which places the Fluorine atom on the
-carbon, locking it into the shielding cone.
-
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[6][12] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][6][10][11] Nature Protocols, 2(10), 2451–2458.[6][12] Link[6]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Takeuchi, Y., et al. (2000). New efficient chiral derivatizing agent, alpha-cyano-alpha-fluoro(2-naphthyl)acetic acid (2-CFNA).[13] Chirality, 12(5-6), 458-463.[13] Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][7][8][10][11][14] Chemical Reviews, 104(1), 17–118. Link
-
BenchChem. (2025).[1][2][4] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. matilda.science [matilda.science]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | MDPI [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. New efficient chiral derivatizing agent, alpha-cyano-alpha-fluoro(2-naphthyl)acetic acid (2-CFNA). application to the EE determination of (-)-3-acetoxy-2-fluoro-2-(hexadecyloxymethyl)propan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the HPLC Separation of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. This guide provides an in-depth comparison of methodologies for the High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate and its derivatives. These compounds, featuring a fluorinated and brominated stereocenter adjacent to a keto-ester functional group, present unique challenges and opportunities in chiral chromatography.
The Challenge: Separating Structurally Similar Mirror Images
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Direct separation, therefore, necessitates the use of a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP) in HPLC.[1] The selection of the appropriate CSP and mobile phase is crucial for achieving the necessary resolution between the two enantiomers. For acidic compounds like ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, interactions with the CSP can be influenced by the mobile phase composition, requiring careful optimization.
Comparing Chiral Stationary Phases for Halogenated Keto-Esters
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a wide range of chiral compounds.[1][2] The chiral recognition mechanism of these CSPs is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively create a stereoselective environment.[3][4]
For the separation of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate derivatives, the following polysaccharide-based CSPs are recommended for initial screening due to their proven success with structurally similar and halogenated compounds.
| Chiral Stationary Phase (CSP) | Chiral Selector | Key Characteristics & Suitability | Recommended Mobile Phase Modes |
| CHIRALPAK® AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | One of the most universally successful CSPs. The 3,5-dimethylphenylcarbamate groups provide strong π-π and dipole-dipole interaction sites. Immobilized version (IA) offers broader solvent compatibility. | Normal-Phase, Reversed-Phase, Polar Organic |
| CHIRALCEL® OD-H / ID | Cellulose tris(3,5-dimethylphenylcarbamate) | A widely used and effective CSP with a different helical structure compared to its amylose counterpart, often providing complementary selectivity. The immobilized version (ID) allows for a wider range of solvents. | Normal-Phase, Reversed-Phase, Polar Organic |
| CHIRALPAK® AS-H / IC | Amylose tris((S)-α-methylbenzylcarbamate) | The chiral selector's own stereochemistry can enhance enantioselectivity for certain analytes. The immobilized version (IC) provides enhanced solvent compatibility. | Normal-Phase, Reversed-Phase, Polar Organic |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | The presence of a chloro-substituent on the phenylcarbamate can offer unique selectivity for halogenated analytes through additional dipole-dipole interactions. | Normal-Phase, Reversed-Phase |
Strategic Approach to Method Development
A systematic screening approach is the most efficient way to identify the optimal conditions for a new chiral separation. The following workflow is recommended:
Caption: A systematic workflow for chiral method development.
Detailed Experimental Protocols
Protocol 1: Initial CSP and Mobile Phase Screening
Objective: To identify the most promising CSP and mobile phase system for the enantioseparation of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate.
Materials:
-
CHIRALPAK® IA column (4.6 x 250 mm, 5 µm)
-
CHIRALCEL® ID column (4.6 x 250 mm, 5 µm)
-
Lux® Cellulose-2 column (4.6 x 250 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Sample: Racemic ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (1 mg/mL in mobile phase)
Instrumentation:
-
HPLC system with UV detector
Procedure:
-
Column Equilibration: For each column, equilibrate with the initial mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Screening Conditions:
-
Normal-Phase (NP):
-
Mobile Phase A: n-Hexane/IPA (90:10, v/v) with 0.1% TFA
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% TFA
-
-
Reversed-Phase (RP):
-
Mobile Phase C: Acetonitrile/Water (60:40, v/v) with 0.1% TFA
-
-
-
Injection: Inject 5-10 µL of the sample for each condition.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Evaluate the chromatograms for retention time, resolution, and peak shape.
Protocol 2: Method Optimization
Objective: To fine-tune the separation on the most promising CSP identified in the screening phase.
Procedure:
-
Mobile Phase Composition:
-
Normal-Phase: If partial separation was observed, vary the percentage of the alcohol modifier (e.g., IPA) in n-hexane from 5% to 20%. A lower percentage of the polar modifier generally increases retention and can improve resolution.
-
Reversed-Phase: Adjust the ratio of acetonitrile to water. Increasing the aqueous portion will typically increase retention and may enhance selectivity.
-
-
Additive Concentration: For the acidic analyte, the concentration of the acidic modifier (e.g., TFA) can be varied (e.g., from 0.05% to 0.2%) to improve peak shape.
-
Temperature: Investigate the effect of column temperature. Lowering the temperature (e.g., from ambient to 15°C) often increases enantioselectivity, while higher temperatures can improve peak efficiency.[5]
-
Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution, although it will increase the analysis time.[5]
Understanding the Chiral Recognition Mechanism
The enantioselective separation on a polysaccharide-based CSP is a result of the differential interaction energies between the two enantiomers and the chiral selector. The carbamate groups on the polysaccharide backbone form chiral grooves, and the enantiomers fit into these grooves with varying degrees of stability.
Caption: Conceptual model of enantiomer interaction with a CSP.
For ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, the phenyl group can engage in π-π stacking with the phenyl groups of the CSP's carbamate selector. The ester and keto carbonyl groups are potential sites for hydrogen bonding and dipole-dipole interactions. The bulky bromine and fluorine atoms create a specific three-dimensional structure that will sterically interact differently for each enantiomer within the chiral grooves of the CSP.
Conclusion
The successful HPLC separation of the enantiomers of ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate and its derivatives is readily achievable through a systematic approach to method development. Polysaccharide-based CSPs, such as CHIRALPAK® and CHIRALCEL® series, offer the highest probability of success. A comprehensive screening of these columns under both normal-phase and reversed-phase conditions, followed by a logical optimization of the mobile phase composition and temperature, will enable researchers to develop a robust and reliable method for the accurate determination of enantiomeric purity, which is a critical step in the development of new chiral pharmaceutical agents.
References
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. (n.d.). Retrieved from [Link]
-
Puskás, A., Kádár, S., Kilar, F., & Felinger, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1339. MDPI AG. Retrieved from [Link]
-
Zhang, T. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12, 339-351. doi: 10.4236/ajac.2021.129021. Retrieved from [Link]
-
The Chiral Notebook. (n.d.). Phenomenex. Retrieved from [Link]
-
Wrońska, O., & Dąbrowska, M. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Materials, 17(12), 2686. MDPI AG. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (2016). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
What column should I use for my application? - Daicel Chiral Technologies. (2021, March 14). Retrieved from [Link]
-
Bisht, R., & Tunge, J. A. (2021). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 60(22), 12285-12289. Retrieved from [Link]
-
Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. MDPI AG. Retrieved from [Link]
-
Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Retrieved from [Link]
-
Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Biochemical and Biophysical Methods, 62(2), 153-161. Retrieved from [Link]
-
Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154. Retrieved from [Link]
-
chiral columns . (n.d.). Retrieved from [Link]
-
Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α- Bromo-β-keto Esters - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Gröger, H., et al. (2012). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 97(5), 1947-1956. Retrieved from [Link]
-
Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. Retrieved from [Link]
-
Chiral FAQs - MZ-Analysentechnik. (n.d.). Retrieved from [Link]
-
Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961-8963. Retrieved from [Link]
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Comparative Reactivity Guide: Ethyl Bromodifluoroacetate vs. Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Executive Summary: The "Fluorine Unit" Distinction
In the landscape of fluorinated building blocks, Ethyl bromodifluoroacetate (EBDA) and Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (EFBP) represent two distinct tactical approaches to fluorine incorporation.
While both are
This guide dissects their mechanistic differences, activation requirements, and optimal experimental protocols.
Reactivity Matrix: Physical Organic Perspectives
The following table summarizes the core electronic and steric factors driving the reactivity of these two reagents.
| Feature | Ethyl Bromodifluoroacetate (EBDA ) | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (EFBP ) |
| Structure | ||
| Fluorine Content | Difluoro ( | Monofluoro ( |
| C-Br Bond Energy | High. Strengthened by two F atoms (bond shortening). | Low. Weakened by "Capto-dative" stabilization from Ester and Ketone. |
| Primary Mechanism | Anionic/Organometallic (Reformatsky).[4][5] | Condensation (1,2-dinucleophile attack) or Radical (Homolysis). |
| Activation Barrier | High. Requires activated Zn, TMSCl, or Ultrasound. | Low. Reacts spontaneously with hydrazines; facile radical generation. |
| Key Intermediate | Zinc Enolate ( | Hydrazone intermediate or Stabilized Radical ( |
| Product Class | 4-Fluoropyrazoles; Quaternary |
Deep Dive: Ethyl Bromodifluoroacetate (EBDA)
The Reformatsky Workhorse
The Challenge: The "Negative Fluorine Effect." The high electronegativity of the two fluorine atoms in EBDA pulls electron density away from the C-Br bond, shortening it and making oxidative addition of Zinc kinetically difficult. Furthermore, the resulting organozinc species is less nucleophilic than non-fluorinated analogues, often requiring Lewis Acid promotion to attack the electrophile (aldehyde/imine).
The Solution: Aggressive Activation. Successful use of EBDA relies entirely on the quality of the Zinc surface. Passive oxide layers must be removed to allow the initial electron transfer.
Diagram 1: EBDA Reformatsky Pathway
The following logic flow illustrates the critical activation steps required for EBDA.
Caption: The critical path for EBDA involves overcoming the activation energy barrier at the Zinc surface to generate the nucleophilic enolate.
Deep Dive: Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (EFBP)
The Heterocyclic Scaffold[6]
The Mechanism: Ambident Electrophilicity.
EFBP contains a ketone and an ester flanking a fluorinated carbon. This structure is perfectly set up for condensation reactions with 1,2-dinucleophiles (like hydrazines). Unlike EBDA, which acts as a nucleophile (C-), EFBP acts as a
Radical Stability:
If used in radical chemistry, the radical formed at the
Diagram 2: EFBP Pyrazole Synthesis Pathway
This workflow demonstrates the synthesis of bioactive 4-fluoropyrazoles, the primary application of EFBP.
Caption: EFBP serves as a bis-electrophile. The ketone reacts first, followed by cyclization onto the ester, retaining the fluorine atom.
Experimental Protocols
Protocol A: Reformatsky Reaction with EBDA
Use Case: Synthesis of
Reagents:
-
Ethyl bromodifluoroacetate (EBDA) (1.2 equiv)
-
Aldehyde (1.0 equiv)[5]
-
Zinc dust (1.5 equiv) - Critical Quality Attribute
-
TMSCl (Trimethylsilyl chloride) (0.05 equiv) - Activator
-
THF (Anhydrous)[5]
Step-by-Step:
-
Zinc Activation: Place Zinc dust in a flame-dried flask under Argon. Add 1 mL of THF and TMSCl. Stir for 15 minutes at RT. Why: TMSCl removes the ZnO passivation layer, exposing reactive Zn(0).
-
Initiation: Add approx. 10% of the EBDA to the Zn suspension. Heat gently with a heat gun until the solvent refluxes slightly (exotherm indicates initiation).
-
Addition: Add the remaining EBDA and the Aldehyde dropwise in THF over 30 minutes. Maintain a gentle reflux.
-
Completion: Stir for 2-4 hours. Monitor by TLC (EBDA is volatile; monitor aldehyde consumption).
-
Quench: Cool to 0°C and quench with 1M HCl. Extract with EtOAc.[1][5]
Protocol B: 4-Fluoropyrazole Synthesis with EFBP
Use Case: Synthesis of fluorinated heterocyclic cores for drug discovery.
Reagents:
-
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (EFBP) (1.0 equiv)
-
Hydrazine hydrate (or substituted hydrazine) (1.2 equiv)
-
Acetic Acid (Catalytic, optional)
Step-by-Step:
-
Preparation: Dissolve EFBP in Ethanol (0.5 M concentration).
-
Addition: Add Hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic due to the initial condensation with the ketone.
-
Cyclization: Heat the mixture to reflux (78°C) for 3-6 hours.
-
Mechanism Check: The hydrazine nitrogen attacks the ketone first (forming hydrazone), then the second nitrogen attacks the ester carbonyl. The bromine is eliminated during the aromatization/tautomerization process, but the Fluorine is retained at the 4-position.
-
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.
References
-
Reformatsky Reaction Mechanism & Reagents. Organic Chemistry Portal. [Link]
-
Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination. (Context for Fluorinated Pyrazole utility). Organic Letters.[8][9] [Link]
-
Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate Properties. PubChem. [Link]
-
Radical Addition to Alkenes (Mechanism Grounding). Chemistry LibreTexts. [Link]
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Safety Operating Guide
Proper Disposal Procedures: Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Executive Summary & Emergency Overview
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS: 139101-23-8) is a specialized halogenated building block. Structurally, it is an
Critical Directive: Unlike standard organic solvents, this compound releases both Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) upon thermal decomposition. Do not mix with general organic waste. Strict segregation into Halogenated Waste streams is mandatory.
Chemical Identification
| Property | Detail |
| Chemical Name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate |
| CAS Number | 139101-23-8 |
| Molecular Formula | C |
| Hazard Class | Corrosive / Irritant / Lachrymator (Predicted based on SAR*) |
| Reactivity | Electrophilic; sensitive to strong bases and nucleophiles.[1] |
*SAR: Structure-Activity Relationship derived from
Personal Protective Equipment (PPE) Matrix
Handling this compound requires a "Barrier-First" approach due to its potential to cause severe eye irritation and skin sensitization.
| PPE Category | Requirement | Scientific Rationale |
| Respiratory | Fume Hood (Mandatory) | Volatile |
| Hand Protection | Double Nitrile or Laminate Film (Silver Shield) | Standard latex is permeable to halogenated esters. Double gloving (4 mil + 4 mil) provides a breakthrough time buffer. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient against lachrymatory vapors. Goggles seal the eyes from irritating fumes. |
| Skin Protection | Lab Coat + Chemical Apron | Prevents absorption through clothing in case of splashes. |
Waste Characterization & Segregation
Proper characterization prevents dangerous cross-reactivity in the waste container.
The "No-Mix" List
-
NEVER mix with Strong Bases (NaOH, KOH, Amines):
-Halo carbonyls are susceptible to the Haloform reaction or rapid deprotonation/polymerization, leading to uncontrolled exotherms. -
NEVER mix with Oxidizers: Potential for fire or generation of toxic brominated/fluorinated gases.
Waste Stream Designation
-
Primary Stream: Halogenated Organic Waste.
-
RCRA Considerations (US): While not explicitly listed (P or U list), it exhibits characteristics of Toxicity and potentially Corrosivity .
-
Labeling: Must be clearly labeled with full chemical name and hazard warnings: "Caution: Halogenated. Lachrymator. Contains Fluorine & Bromine."[2]
Disposal Workflow
This workflow ensures the compound moves from the bench to final destruction without compromising safety.
Figure 1: Decision tree for the safe sequestration and disposal of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate.
Step-by-Step Protocol
-
Collection:
-
Use a dedicated waste container compatible with halogenated solvents (High-Density Polyethylene (HDPE) or Glass).
-
Do not use metal containers, as the compound (and potential hydrolysis products like HBr/HF) can corrode metal.
-
-
Deactivation (Not Recommended for Lab Scale):
-
Note: Chemical neutralization (e.g., using aqueous bisulfite or thiosulfate) is not recommended for this specific compound in a research setting due to the complexity of the fluorinated byproduct profile. Direct incineration is safer.
-
-
Storage:
-
Store the waste container in a cool, dry, well-ventilated area (flammables cabinet).
-
Ensure the cap is tight but not over-torqued to prevent pressure buildup if slow decomposition occurs.
-
-
Final Disposal:
-
Hand over to a licensed hazardous waste contractor.
-
Crucial: Inform the contractor that the waste contains Organic Fluorine . This dictates the type of incinerator used (must have scrubbers to capture HF gas).
-
Spill Response Procedure
In the event of a spill outside the fume hood:
-
Evacuate: Immediate area evacuation is required if the spill is >5 mL and outside a hood. The lachrymatory effect will be immediate.
-
Ventilate: Increase air exchange if possible.
-
PPE: Don full PPE including respiratory protection (Full-face respirator with Organic Vapor/Acid Gas cartridges) before re-entering.
-
Absorb:
-
Cover spill with a non-combustible absorbent (Vermiculite or specialized organic spill pads).
-
Do not use paper towels (fire risk/rapid evaporation surface).
-
-
Clean:
-
Scoop absorbed material into a wide-mouth jar.
-
Wash the surface with a mild soap solution. Avoid bleach (potential reaction with brominated species).
-
References
-
National Research Council. (2011).[3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]
Sources
An Application Scientist's Guide to Handling Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of chemical reactivity. Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, a member of the alpha-halo-beta-keto ester family, is a valuable synthetic intermediate. However, its structural features—specifically the presence of two halogen atoms on a carbon alpha to a carbonyl group—necessitate stringent handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
The Chemical Rationale for Caution: Understanding Reactivity
The primary driver of this compound's potential hazards is the electrophilic nature of the alpha-carbon. The presence of both a bromine and a fluorine atom, along with the electron-withdrawing effect of the adjacent carbonyl group, makes this carbon susceptible to nucleophilic attack.[1] In a biological context, this means the compound can act as an alkylating agent, potentially reacting with nucleophilic sites on proteins and other macromolecules. This reactivity is the fundamental reason it is classified as an irritant and why direct contact must be rigorously avoided.[1][2]
Based on data from structurally similar alpha-halogenated esters, we must assume Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate causes skin irritation, serious eye irritation, and respiratory irritation upon inhalation.[3][4][5][6]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's chemical properties. The following table summarizes the required PPE for handling this compound under various laboratory conditions.
| Protection Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Minimum Requirement (All handling) | Double-gloved with nitrile gloves.[7][8] | ANSI Z87.1-compliant safety glasses with side shields.[8] | Long-sleeved, flame-resistant lab coat.[8] | Work within a certified chemical fume hood.[4][5] |
| Recommended for >1L Quantities or Splash Risk | As above. | Chemical splash goggles.[9] | Chemical-resistant apron over lab coat.[7] | Work within a certified chemical fume hood. |
| Emergency/Spill Response | Heavy-duty chemical-resistant outer gloves over nitrile inner gloves. | Chemical splash goggles and a full-face shield.[9][10] | Chemical-resistant suit or coveralls.[10] | Air-purifying respirator with appropriate cartridges (requires formal training and fit-testing).[7][11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is paramount to preventing exposure and ensuring experimental integrity.
Experimental Workflow Diagram
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- 2. chem.libretexts.org [chem.libretexts.org]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
